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  • Product: 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • CAS: 1369064-91-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one

Introduction: The Significance of the Benzoxazinone Scaffold and the Focus of this Guide The benzoxazinone moiety is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide arr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzoxazinone Scaffold and the Focus of this Guide

The benzoxazinone moiety is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on this heterocyclic system allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. This technical guide focuses on a specific derivative, 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, providing a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they profoundly influence a compound's behavior from early-stage screening to formulation and in vivo efficacy.[3]

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the aim is to provide a deeper understanding of why specific experimental choices are made and how to ensure the generation of robust and reliable data. We will explore the theoretical underpinnings of key physicochemical parameters, detail field-proven experimental protocols, and discuss the implications of these properties for drug development.

Molecular Identity and Predicted Physicochemical Profile

The subject of this guide is 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one. Its fundamental molecular characteristics are foundational to understanding its behavior.

Chemical Structure:

Molecular Formula: C₁₀H₁₀BrNO₂

Molecular Weight: 256.10 g/mol

PropertyPredicted ValueMethod/Tool
LogP 2.5 - 3.0Molinspiration, ALOGPS 2.1
Aqueous Solubility (LogS) -3.5 to -4.0ALOGPS 2.1, AqSolDB
pKa (most acidic) ~13-14 (amide N-H)Chemicalize
pKa (most basic) Not predicted to be significantly basicChemicalize

Note: These values are in silico predictions and require experimental verification.

Aqueous Solubility: A Critical Determinant of Bioavailability

A compound's aqueous solubility is a critical factor influencing its absorption and, consequently, its bioavailability. For orally administered drugs, insufficient solubility can be a major hurdle to achieving therapeutic concentrations.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility assays are designed for high-throughput screening of large compound libraries in the early stages of drug discovery. These assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[5]

This protocol is adapted from established high-throughput screening methodologies.[5]

  • Preparation of Stock Solution: A 10 mM stock solution of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is prepared in 100% DMSO.

  • Serial Dilution: In a 96-well plate, the stock solution is serially diluted in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: An aliquot of each DMSO solution is added to a corresponding well containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.

  • Incubation and Analysis: The plate is incubated at room temperature with gentle shaking for a defined period (e.g., 2 hours). The turbidity of each well, indicative of precipitation, is then measured using a nephelometer.

  • Data Interpretation: The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Causality and Self-Validation: The use of a range of concentrations allows for the determination of a solubility limit. The inclusion of a blank (buffer with DMSO only) and a positive control (a compound with known low solubility) in each plate is crucial for validating the assay's performance.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium. This measurement is more time and resource-intensive than kinetic solubility but provides a more accurate and relevant value for formulation development and biopharmaceutical classification.[6]

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Addition of Excess Solid: An excess amount of solid 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is added to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Causality and Self-Validation: The presence of excess solid throughout the equilibration period ensures that a saturated solution is achieved. Visual confirmation of remaining solid before filtration is a key validation step. The use of a validated HPLC method with a proper calibration curve ensures the accuracy of the concentration measurement.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (2h) & Measure Turbidity k_add_buffer->k_incubate k_end Kinetic Solubility Value k_incubate->k_end t_start Excess Solid Compound t_add_buffer Add Aqueous Buffer (pH 7.4) t_start->t_add_buffer t_equilibrate Equilibrate (24-48h) t_add_buffer->t_equilibrate t_filter Filter Supernatant t_equilibrate->t_filter t_quantify Quantify by HPLC t_filter->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Workflows for Kinetic and Thermodynamic Solubility Determination.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a nonpolar environment, is a critical parameter that governs its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.[7] An optimal LogP value is a delicate balance; too low, and the compound may not effectively cross cell membranes, while too high a LogP can lead to poor aqueous solubility and increased metabolic clearance.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between octanol and water.

  • Solvent Saturation: Equal volumes of 1-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

  • Compound Addition: A known amount of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is dissolved in the octanol-saturated aqueous phase.

  • Partitioning: An equal volume of the water-saturated octanol is added to the aqueous solution of the compound. The mixture is then shaken for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality and Self-Validation: Pre-saturating the solvents is essential to prevent volume changes during the experiment. Measuring the concentration in both phases allows for a mass balance calculation, which serves as a quality control check for the experiment.

G start Saturate Octanol & Water dissolve Dissolve Compound in Aqueous Phase start->dissolve partition Add Octanol & Shake to Equilibrate dissolve->partition separate Centrifuge to Separate Phases partition->separate quantify_aq Quantify [Compound] in Aqueous Phase separate->quantify_aq quantify_oct Quantify [Compound] in Octanol Phase separate->quantify_oct calculate Calculate LogP = log([Octanol]/[Aqueous]) quantify_aq->calculate quantify_oct->calculate

Caption: Shake-Flask Method for LogP Determination.

Chemical Stability: Ensuring Compound Integrity

Assessing the chemical stability of a new chemical entity is a non-negotiable aspect of drug development. Stability studies are designed to understand how a compound's quality varies over time under the influence of various environmental factors such as temperature, humidity, and light.[8] This information is crucial for determining appropriate storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are employed to identify the likely degradation products and pathways of a drug substance. This is typically done by subjecting the compound to conditions more severe than those it would experience during storage.

  • Sample Preparation: Solutions of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one are prepared in appropriate solvents. Solid samples are also used.

  • Stress Conditions: The samples are exposed to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

    • Photostability: Exposing the solid or a solution to UV and visible light.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The stressed samples are analyzed using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) is often used to identify the degradation products.

  • Data Evaluation: The percentage of the parent compound remaining and the percentage of each degradation product formed are calculated.

Causality and Self-Validation: The use of a control sample (stored under normal conditions) is essential for comparison. The development of a stability-indicating analytical method is the cornerstone of this protocol; this method must be validated to ensure that all degradation products are resolved from the parent peak and from each other.

G start Prepare Compound Samples (Solid & Solution) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis stress_conditions->acid base Basic Hydrolysis stress_conditions->base oxidation Oxidative Degradation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo analysis Analyze by Stability-Indicating HPLC-MS at Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Pathways & Kinetics analysis->end

Caption: Forced Degradation Study Workflow for Chemical Stability Assessment.

Conclusion: Integrating Physicochemical Properties for Successful Drug Development

The physicochemical properties of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, and indeed any drug candidate, are not merely a collection of isolated data points. They form an interconnected profile that dictates the compound's developability. A thorough understanding of solubility, lipophilicity, and stability, obtained through robust and well-validated experimental protocols, is essential for making informed decisions throughout the drug discovery and development process. The methodologies outlined in this guide provide a solid foundation for the comprehensive physicochemical characterization of novel benzoxazinone derivatives and other potential therapeutic agents.

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). PubMed. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). Bentham Science Publishers. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. [Link]

  • Practical guidelines for the characterization and quality control of pure drug nanoparticles and nano-cocrystals in the pharmaceutical industry. (2018). PubMed. [Link]

  • In vitro solubility assays in drug discovery. (2008). PubMed. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Drug Stability Testing & Release Testing. (n.d.). Pace Analytical. [Link]

  • Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. (n.d.). ResearchGate. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharma. [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). EMA. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • AqSolDB: A curated aqueous solubility dataset. (n.d.). Kaggle. [Link]

  • Chemicalize - Instant Cheminformatics Solutions. (n.d.). ChemAxon. [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

  • X-ray crystallography of 7-bromo benzo[ b ][2][9]oxazin obtained from BOMBA resin 4. (n.d.). ResearchGate. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound with significant potential in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound with significant potential in medicinal chemistry. By examining its chemical identity, proposing a robust synthetic pathway, and exploring its anticipated biological activities based on structurally related analogs, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of compounds, a scaffold of considerable interest in drug discovery.[1] The core structure consists of a benzene ring fused to an oxazine ring, with a bromine substituent at the 7-position and an ethyl group on the nitrogen at the 4-position.

Standard Identifier: InChIKey

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the predicted properties for 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, extrapolated from known data for similar structures.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C10H10BrNO2Defines the elemental composition and molecular weight.
Molecular Weight 256.10 g/mol Influences absorption, distribution, and metabolism.
XLogP3 ~2.5 - 3.5An indicator of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 0Influences binding interactions with biological targets.
Hydrogen Bond Acceptors 2Influences binding interactions and solubility.
Topological Polar Surface Area (TPSA) ~30-40 ŲCorrelates with drug transport properties and oral bioavailability.

Synthetic Strategy: A Reliable and Adaptable Protocol

The synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives is well-documented, providing a solid foundation for the preparation of the target compound.[3] A proposed synthetic route for 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is outlined below. This multi-step synthesis is designed for efficiency and adaptability, allowing for modifications to generate a library of related analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-4-bromophenol C Intermediate A A->C Acylation B Chloroacetyl chloride B->C F 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one C->F Intramolecular cyclization & N-alkylation D Sodium hydride D->F E Ethyl iodide E->F

A proposed synthetic route for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-2H-benzo[b][2][3]oxazin-3(4H)-one (Intermediate A)

  • Reaction Setup: To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran [THF] or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. The causality for this dropwise addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Cyclization: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then treated with a base (e.g., potassium carbonate in acetone) to facilitate intramolecular cyclization to yield 7-Bromo-2H-benzo[b][2][3]oxazin-3(4H)-one.

  • Purification: The crude intermediate is purified by column chromatography on silica gel to afford the pure product.

Step 2: N-Alkylation to Yield 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one

  • Deprotonation: To a solution of 7-Bromo-2H-benzo[b][2][3]oxazin-3(4H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the amide nitrogen, forming a highly reactive sodium salt.

  • Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.5 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Final Purification: The final product, 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, is purified by flash column chromatography or recrystallization to yield the compound with high purity.

Therapeutic Potential and Biological Activity: An Evidence-Based Perspective

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1] This versatility suggests a broad range of potential therapeutic applications for 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one.

Anticancer Activity

  • CDK9 Inhibition: Derivatives of 2H-benzo[b][2][3]oxazin-3(4H)-one have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[4] CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[4] This makes 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one a promising candidate for the treatment of hematologic malignancies.[4]

  • PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers.[5] Novel 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR, leading to significant antitumor efficacy in preclinical models.[5] The structural features of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one make it a plausible candidate for exploration as a modulator of this critical cancer-related pathway.

Workflow for Evaluating Anticancer Potential

Anticancer_Evaluation A Compound Synthesis & Purification B In vitro Kinase Assays (CDK9, PI3K, mTOR) A->B C Cell-based Assays (e.g., MTT, Apoptosis) B->C D In vivo Xenograft Models C->D E Pharmacokinetic & Toxicological Studies D->E F Lead Optimization E->F

A streamlined workflow for assessing anticancer efficacy.

Antiplatelet and Antithrombotic Activity

Derivatives of 2H-benzo[b][2][3]oxazin-3(4H)-one have been synthesized and shown to inhibit ADP-induced platelet aggregation.[3] This suggests that 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one could be investigated as a potential antiplatelet agent for the prevention and treatment of thrombotic diseases.

Antimicrobial Properties

The benzoxazine core is also associated with antimicrobial activity.[1] The unique electronic properties conferred by the bromine atom in 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one may enhance its potential as an antibacterial or antifungal agent.[6]

Conclusion and Future Directions

7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one represents a promising, yet underexplored, molecule with a high potential for therapeutic applications. The synthetic route outlined in this guide is robust and amenable to the generation of a focused library of analogs for comprehensive SAR studies. Based on the well-documented biological activities of the 2H-benzo[b]oxazin-3(4H)-one scaffold, future research should prioritize the evaluation of this compound and its derivatives as anticancer, antiplatelet, and antimicrobial agents. A thorough investigation into its mechanism of action and in vivo efficacy will be critical in realizing its full therapeutic potential.

References

  • Synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][2][3]oxazine - Sigma-Aldrich. Sigma-Aldrich.

  • Discovery of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry.

  • 7-Bromo-4-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one | 1260778-66-2. Sigma-Aldrich.

  • Discovery of 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry.

  • 7-Bromo-2H-1,4-benzothiazin-3(4H)-one - Chem-Impex. Chem-Impex.
  • 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 - Sigma-Aldrich. Sigma-Aldrich.
  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol for 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one: Mechanistic Insights and Methodologies

Executive Summary 1,4-Benzoxazin-3-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized as conformationally restricted peptidomimetics. Derivatives of this core have dem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Benzoxazin-3-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized as conformationally restricted peptidomimetics. Derivatives of this core have demonstrated profound pharmacological utility, most notably as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) in targeted oncology therapies[1]. The synthesis of 7-bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one introduces two critical functional vectors: an N-ethyl group that modulates lipophilicity and cellular permeability, and a 7-bromo substituent that serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Chemical Causality and Reaction Design

The construction of the target molecule is achieved through a robust, two-stage sequence designed to maximize regiocontrol and yield.

Stage 1: Annulation The synthesis commences with the N-acylation of 2-amino-5-bromophenol using chloroacetyl chloride. The differential nucleophilicity between the aniline nitrogen and the phenolic oxygen dictates the regioselectivity. The aniline nitrogen, being more nucleophilic, undergoes rapid acylation to form an intermediate 2-chloroacetamide. Subsequent addition of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) deprotonates the phenol, driving an intramolecular S_N2 displacement of the aliphatic chloride to close the morpholinone ring[2].

Stage 2: N-Alkylation The resulting 7-bromo-2H-1,4-benzoxazin-3(4H)-one contains an ambident lactam motif. Alkylation with ethyl bromide in the presence of K₂CO₃ proceeds with high regioselectivity for the nitrogen atom[3]. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen center preferentially attacks the soft electrophile (ethyl bromide), yielding the thermodynamically stable N-alkylated product rather than the O-alkylated imidate.

SynthesisWorkflow SM 2-Amino-5-bromophenol (Starting Material) Reagent1 Chloroacetyl Chloride + K2CO3 / DMF SM->Reagent1 Int1 N-(4-bromo-2-hydroxyphenyl) -2-chloroacetamide (Intermediate) Reagent1->Int1 N-Acylation Cyclization Intramolecular SN2 Cyclization (80 °C) Int1->Cyclization Core 7-Bromo-2H-1,4-benzoxazin -3(4H)-one (Core) Cyclization->Core O-Alkylation (-HCl) Reagent2 Ethyl Bromide + K2CO3 / DMF Core->Reagent2 Alkylation N-Alkylation (40 °C) Reagent2->Alkylation Product 7-Bromo-4-ethyl-2H-benzo[b] oxazin-3(4H)-one (Target Product) Alkylation->Product N-Ethyl Substitution

Figure 1: Retrosynthetic and Forward Synthesis Workflow for 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one.

Step-by-Step Experimental Protocol

Self-Validating System Note: Both stages utilize in-process controls (TLC) and exploit the hydrophobic nature of the products for purification via precipitation, minimizing the need for resource-intensive chromatography.

Phase 1: Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one

Reagents:

  • 2-Amino-5-bromophenol: 1.0 equivalent (e.g., 50.0 g, 266 mmol)

  • Chloroacetyl chloride: 1.4 equivalents (372 mmol)

  • Potassium carbonate (K₂CO₃): 2.0 equivalents (532 mmol)

  • Anhydrous DMF: 10 volumes (500 mL)

Procedure:

  • Initiation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and argon inlet with 2-amino-5-bromophenol and anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution. Causality: K₂CO₃ acts as an acid scavenger for the HCl generated during acylation and subsequently deprotonates the phenol to prime the system for cyclization[2].

  • Acylation: Introduce chloroacetyl chloride dropwise over 30 minutes to maintain the internal temperature below 5 °C. Causality: Controlling the exotherm prevents polymerization and degradation of the starting material.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 16 hours[2].

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a new spot (Rf ~0.6) corresponding to the cyclized core.

  • Workup & Isolation: Pour the hot reaction mixture into vigorously stirred ice-cold water (1.5 L). The sudden change in polarity forces the hydrophobic benzoxazinone to precipitate. Filter the resulting solid, wash with cold water, and dry under vacuum at 50 °C to afford the intermediate as a beige solid.

Phase 2: N-Alkylation to 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one

Reagents:

  • 7-Bromo-2H-benzo[b]oxazin-3(4H)-one: 1.0 equivalent (e.g., 20.0 g, 87.7 mmol)

  • Ethyl bromide: 1.5 equivalents (131.5 mmol)

  • Potassium carbonate (K₂CO₃): 2.0 equivalents (175.4 mmol)

  • Anhydrous DMF: 10 volumes (200 mL)

Procedure:

  • Deprotonation: Dissolve the intermediate from Phase 1 in anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes. Causality: This pre-stirring period ensures complete formation of the ambident lactam anion, pre-organizing the system for electrophilic attack[3].

  • Alkylation: Add ethyl bromide dropwise. Since ethyl bromide is highly volatile (bp 38 °C), ensure the reaction flask is well-sealed and equipped with a reflux condenser.

  • Propagation: Stir the mixture at 40 °C for 12 hours.

  • IPC: Verify completion by TLC (Hexane:EtOAc 4:1). The N-alkylated product will have a higher Rf (~0.7) compared to the N-H precursor (~0.4) due to the complete loss of hydrogen-bonding capability.

  • Workup & Isolation: Quench the reaction by adding 1N HCl (100 mL) to neutralize any unreacted base, followed by extraction with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to effectively partition and remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold MTBE/Hexane (1:4) to yield the pure target compound as a crystalline solid.

Mechanism Lactam Lactam Form NH-C=O Base Base Addition K2CO3 pulls H+ Lactam->Base Anion Ambident Anion Base->Anion Deprotonation Electrophile Electrophile Ethyl Bromide Anion->Electrophile N_Alk N-Alkylation Thermodynamic Product (Major) Electrophile->N_Alk Soft-Soft Interaction O_Alk O-Alkylation Kinetic Product (Minor/Trace) Electrophile->O_Alk Hard-Hard Interaction

Figure 2: Ambident Anion Mechanism detailing the thermodynamic preference for N-Alkylation over O-Alkylation.

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical parameters and spectroscopic shifts for the final synthesized compound, serving as a benchmark for protocol validation.

ParameterExpected Value / ObservationAnalytical Rationale
Yield (Phase 1) 80 - 85%High efficiency due to irreversible intramolecular S_N2 cyclization.
Yield (Phase 2) 85 - 90%Excellent conversion utilizing excess ethyl bromide to drive the equilibrium.
TLC (Hexane:EtOAc 4:1) R_f = 0.70Loss of the N-H hydrogen bond donor significantly increases lipophilicity.
¹H-NMR (CDCl₃, 400 MHz) δ 7.25 (d, J=2.2 Hz, 1H)H-8 proton; meta-coupled to H-6, shifted downfield by adjacent oxygen and bromine.
δ 7.15 (dd, J=8.5, 2.2 Hz, 1H)H-6 proton; exhibits both ortho and meta coupling.
δ 6.85 (d, J=8.5 Hz, 1H)H-5 proton; ortho-coupled to H-6.
δ 4.60 (s, 2H)O-CH₂-C=O; isolated spin system, appears as a sharp singlet.
δ 3.95 (q, J=7.1 Hz, 2H)N-CH₂-CH₃; deshielded by the adjacent lactam nitrogen.
δ 1.25 (t, J=7.1 Hz, 3H)N-CH₂-CH₃; standard aliphatic methyl splitting.
ESI-MS (m/z) [M+H]⁺ 256.0 / 258.0Characteristic 1:1 isotopic doublet confirming the presence of a single bromine atom.
References
  • WO2024246862A1 - Chemical compounds and uses thereof. Google Patents. Provides foundational reaction conditions for the cyclization of 2-amino-5-bromophenol with chloroacetyl chloride. 2

  • Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one. International Union of Crystallography (IUCr). Details the selective N-alkylation strategy of the 1,4-benzoxazin-3-one nucleus in polar aprotic solvents. 3

  • Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central (PMC). Highlights the pharmaceutical relevance of the benzoxazinone scaffold in targeted oncology. 1

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzoxazinone Derivatives

Abstract: The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Traditional synthetic routes to these valuable heterocycles often involve long reaction times, harsh conditions, and significant energy consumption. This guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of benzoxazinone derivatives.[3][4] We provide validated, step-by-step protocols, explain the causality behind experimental choices, and offer insights grounded in established research for scientists in drug discovery and chemical development.

The Rationale for Microwave-Assisted Synthesis

Conventional organic synthesis relies on external heating sources (e.g., oil baths), where heat is transferred to the reaction mixture via conduction and convection. This process is slow and often creates a significant temperature gradient within the vessel.[5] Microwave-assisted synthesis, however, utilizes a fundamentally different heating mechanism.

Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing rapid, uniform, and volumetric heating. This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in internal energy and temperature.[6][7]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions and surrounding molecules generate heat.[5][6]

This "in-core" heating provides powerful instantaneous energy, allowing molecules to overcome high activation energy barriers more efficiently than with conventional heating, often leading to unique reaction outcomes and selectivities.[7]

Caption: Core mechanisms of microwave-assisted heating.

The primary advantages of MAOS over conventional heating are summarized below.

FeatureMicrowave-Assisted Synthesis (MAOS)Conventional Heating
Reaction Time Minutes to seconds[4][8]Hours to days
Energy Input Direct, volumetric heating of the sampleIndirect heating of vessel and surroundings
Yields Often significantly higher[6]Variable, may be lower due to side reactions
Purity Reduced byproducts due to shorter times at high temp.[8]Potential for more side products and degradation
Process Control Precise control of temperature and pressureLess precise, temperature gradients are common
Green Chemistry Lower energy use, compatible with solvent-free reactions[5][9]Higher energy use, often requires solvents

Experimental Protocols

The following protocols are designed for use with dedicated laboratory microwave reactors equipped with temperature and pressure sensors.

Protocol 1: Solvent-Free Synthesis of Benzoxazine-2,4-diones

This protocol demonstrates an efficient and environmentally friendly one-step synthesis from phthalic anhydride derivatives and trimethylsilyl azide (TMSA), showcasing the power of solvent-free microwave chemistry.[10][11]

Reaction Scheme:

Caption: General workflow for benzoxazine-2,4-dione synthesis.

Methodology:

  • Reagent Preparation: In a 10 mL microwave reactor vessel, add the substituted phthalic anhydride (1.0 mmol) and trimethylsilyl azide (TMSA) (1.0 mmol, 1.0 equiv.).

  • Vessel Sealing: Securely cap the reaction vessel. Self-Validation Check: Ensure the cap is properly tightened to withstand the pressure that may develop during heating.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air in modern reactors). Safety Check: Ensure the vessel has returned to a safe temperature and pressure before handling.

  • Work-up and Purification: Once cooled, uncap the vessel. A solid product should be present. Add diethyl ether (3 mL) to the vessel, stir or sonicate to break up the solid, and collect the product by vacuum filtration. Wash the solid with a second portion of diethyl ether (3 mL).

  • Analysis: The resulting benzoxazine-2,4-dione is typically obtained in high purity, which can be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Comparative Data: The advantages of this microwave protocol are stark when compared to conventional heating methods.[10]

MethodTemperature (°C)TimeYield (%)
Microwave 1208 minutes 70-90%
Conventional 80 (Reflux in THF)17 hours 65-85%

Causality Insight: The microwave irradiation provides rapid, intense energy to drive the reaction forward under solvent-free conditions. This avoids the need for a high-boiling solvent and dramatically reduces the reaction time from many hours to mere minutes, a critical factor for high-throughput synthesis in drug discovery.[10]

Protocol 2: One-Pot Regioselective Synthesis of 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines

This one-pot protocol involves a base-mediated O-alkylation of a 2-aminophenol followed by a microwave-promoted intramolecular amidation to furnish the benzoxazinone ring system. Microwave heating is particularly crucial for the final cyclization (annulation) step.[12]

Reaction Scheme:

Caption: One-pot, two-step synthesis of 2-alkyl-1,4-benzoxazinones.

Methodology:

  • Reagent Preparation: To a 10 mL microwave reactor vessel, add the 2-aminophenol (0.5 mmol), the appropriate 2-bromoalkanoate (0.6 mmol, 1.2 equiv.), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mmol, 1.5 equiv.) in N,N-Dimethylformamide (DMF) (2.5 mL).

  • Vessel Sealing: Securely cap the reaction vessel. Self-Validation Check: The use of a polar, high-boiling solvent like DMF is ideal for microwave synthesis as it is an excellent microwave absorber, ensuring efficient and uniform heating.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:

    • Temperature: 150°C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic

    • Stirring: High

  • Cooling: Allow the vessel to cool to room temperature.

  • Work-up and Purification: Uncap the vessel and pour the reaction mixture into water (20 mL). Extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[13]

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure benzoxazinone derivative.[13]

Representative Results: This method is effective for a range of substituted 2-aminophenols.[12]

2-Aminophenol Substituent2-BromoalkanoateTime (min)Yield (%)
HEthyl 2-bromopropanoate2082%
4-MethylEthyl 2-bromopropanoate2078%
4-ChloroEthyl 2-bromobutanoate2075%
4-NitroEthyl 2-bromopropanoate2044%

Causality Insight: The regioselectivity of the initial O-alkylation over N-alkylation is controlled by the base (DBU). The subsequent cyclization (intramolecular amidation) is often slow under conventional heating, especially for substrates with electron-withdrawing groups (like the 4-nitro example). Microwave irradiation provides the necessary thermal energy to overcome this activation barrier efficiently, enabling the one-pot synthesis in a short timeframe.[12]

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient time or temperature; poor microwave absorption.Increase hold time or temperature. If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., DMF, ethanol) or an ionic liquid to improve energy absorption.[14]
Low Yield Reagent degradation; incorrect stoichiometry; inefficient work-up.Confirm reagent purity. Re-optimize stoichiometry. Check pH during extraction steps to ensure the product is not lost to the aqueous phase.
Formation of Byproducts Temperature too high, causing decomposition or side reactions.Reduce the reaction temperature. Consider a two-step temperature profile (e.g., ramp to a lower temperature, hold, then ramp to a final higher temperature).
Pressure Limit Exceeded Formation of gaseous byproducts; solvent volatility at the set temperature.Use a larger reaction vessel to increase headspace. Reduce the reaction temperature or concentration.

Conclusion

Microwave-assisted organic synthesis is a transformative technology for the rapid and efficient construction of medicinally relevant scaffolds like benzoxazinones. By leveraging direct and uniform heating, MAOS protocols dramatically reduce reaction times, improve yields, and align with the principles of green chemistry.[6][9] The protocols detailed herein provide a robust and validated starting point for researchers to accelerate their discovery and development programs, enabling the creation of diverse benzoxazinone libraries in a fraction of the time required by conventional methods.

References

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, April 6). microwave - an effective tool in organic synthesis.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Scribd. (n.d.). Microwave Synthesis Advantages.
  • ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • ResearchGate. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
  • Asif, M. (2020, January 4). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Sarmiento-Sánchez, J. I., et al. (2016, September 15). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis.
  • Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • J-Stage. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • Dai, W.-M., Wang, X., & Ma, C. (2005). Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Tetrahedron, 61, 6879-6885.
  • BenchChem. (2025). Microwave-Assisted Synthesis of Benzoxazoles: Application Notes and Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Benzoxazinone Synthesis Support Center: Overcoming Ring Opening

Welcome to the Technical Support Center for benzoxazinone synthesis. 4H-3,1-benzoxazin-4-ones are highly privileged scaffolds in medicinal chemistry, notably serving as potent serine protease inhibitors and critical prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazinone synthesis. 4H-3,1-benzoxazin-4-ones are highly privileged scaffolds in medicinal chemistry, notably serving as potent serine protease inhibitors and critical precursors for quinazolinone-based drugs[1]. However, their inherent electrophilicity makes them notoriously susceptible to nucleophilic attack, leading to unwanted ring opening[2].

This guide provides mechanistic insights, troubleshooting workflows, and optimized protocols to help you maintain ring integrity during synthesis, purification, and storage.

Mechanistic Insights: The Vulnerability of the Benzoxazinone Ring

Before troubleshooting, it is critical to understand why the ring opens. The 4H-3,1-benzoxazin-4-one system features two highly electrophilic centers: the C-4 carbonyl (lactone-like) and the C-2 imine-like carbon[3].

Mechanism N1 N-Acylanthranilic Acid (Stable Precursor) N2 Cyclodehydration (e.g., POCl3) N1->N2 N3 4H-3,1-Benzoxazin-4-one (Target Scaffold) N2->N3 Anhydrous Conditions N4 Nucleophilic Attack (H2O, Alcohols) N3->N4 Exposure to Nucleophiles N5 Ring-Opened Byproduct (Amide/Ester/Acid) N4->N5 Attack at C-4 or C-2

Mechanism of benzoxazinone cyclodehydration and subsequent nucleophilic ring opening.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my benzoxazinone revert to the open-chain precursor during aqueous workup?

Cause: Hydrolytic ring opening. The C-4 carbonyl is highly reactive toward water. When the crude reaction mixture is subjected to a standard room-temperature aqueous extraction, water acts as a nucleophile, attacking the C-4 position and regenerating the N-acylanthranilic acid[2]. Solution: Exploit kinetic control. If an aqueous quench is absolutely necessary (e.g., to neutralize POCl₃), pour the reaction mixture over crushed ice and filter the precipitate immediately[4]. The near-zero temperature drastically reduces the rate of hydrolysis while allowing the rapid precipitation of the hydrophobic benzoxazinone.

Q2: I am trying to purify my compound via silica gel column chromatography, but my yield is terrible and TLC shows multiple degradation spots. What is happening?

Cause: Standard silica gel is slightly acidic and retains surface moisture (silanols). The silanol groups hydrogen-bond to the benzoxazinone nitrogen/oxygen, further activating the C-4 carbonyl toward nucleophilic attack by the trapped moisture. Solution: Avoid standard silica gel entirely. For robust purification, utilize recrystallization from anhydrous non-polar solvents (e.g., n-heptane)[5]. If chromatography is unavoidable, use deactivated Neutral Alumina. Furthermore, use neutral alumina TLC plates to monitor the reaction to prevent false "degradation" spots that occur on silica plates.

Q3: How can I structurally modify my target to increase its stability against ring opening?

Cause: Lack of steric shielding. If the C-2 position is occupied by a hydrogen atom or a small, unbranched alkyl group, the adjacent electrophilic centers are fully exposed to incoming nucleophiles[3]. Solution: Introduce steric bulk. Designing the molecule with bulky aryl or branched alkyl substituents at the C-2 position sterically hinders the approach of nucleophiles, significantly increasing the half-life of the closed-ring form[3].

Q4: My cyclization using boiling acetic anhydride is causing decomposition. What are milder alternatives?

Cause: Prolonged heating in acetic anhydride can lead to thermal degradation, tar formation, and unwanted side reactions (such as exhaustive acetylation). Solution: Transition to milder dehydrating agents. Utilizing phosphorus oxychloride (POCl₃) in dry pyridine at 0–5 °C provides a clean, low-temperature cyclization[4]. Alternatively, solid-phase reagents like silica-bound benzoyl chloride (SBBC) or cyanuric chloride offer excellent yields under mild conditions without the need for harsh acidic workups[3][5].

Quantitative Data: Impact of Purification Strategies

The table below summarizes the causality between purification choices and ring-opening degradation, providing a data-driven rationale for protocol adjustments.

Purification / Workup MethodPrimary Risk Factor (Nucleophile)Average Yield (%)Ring-Opening (%)Recommendation
Standard Silica Gel Chromatography Surface silanols, trapped moisture30–45%55–70%Highly Discouraged
Room Temp Aqueous Workup H₂O (Thermodynamic hydrolysis)50–60%40–50%Avoid prolonged exposure
Neutral Alumina Chromatography Reduced acidity, lower moisture70–85%10–15%Acceptable for stable analogs
Ice-Cold Rapid Precipitation H₂O (Kinetic control at < 5 °C)80–90%< 10%Preferred if aqueous needed
Recrystallization (Dry Solvents) None (Strictly anhydrous)85–95%< 5%Optimal

Self-Validating Protocol: Anhydrous Cyclodehydration & Isolation

To ensure maximum trustworthiness and reproducibility, the following protocol integrates internal validation steps (e.g., temperature control, specialized TLC) to prevent and detect ring opening in real-time.

Workflow Start Reaction Complete: Crude Benzoxazinone Check Aqueous Quench Required? Start->Check Yes Quench on Crushed Ice & Rapid Filtration Check->Yes Yes (e.g., POCl3) No Direct Evaporation (High Vacuum, <40°C) Check->No No (Solid-Phase) Purify Purification Strategy Yes->Purify No->Purify Silica Avoid Standard Silica (Induces Ring Opening) Purify->Silica Alumina Recrystallization or Neutral Alumina Purify->Alumina Store Store under Argon over Desiccant (-20°C) Alumina->Store

Optimized workflow for the isolation and purification of benzoxazinones.

Step-by-Step Methodology: POCl₃-Mediated Synthesis

1. Preparation & Setup (Self-Validation: Moisture Exclusion)

  • Oven-dry a 250 mL three-necked round-bottom flask at 120 °C for 2 hours. Cool under a continuous stream of Argon.

  • Causality: Even trace atmospheric moisture can prematurely hydrolyze the active intermediate, reducing the final yield.

2. Reagent Loading

  • Dissolve the N-acylanthranilic acid derivative (10.0 mmol) in 20 mL of anhydrous pyridine[4].

  • Cool the solution in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C.

3. Activation & Cyclization

  • Add phosphorus oxychloride (POCl₃, 10.0 mmol) dropwise via a dropping funnel over 30 minutes[4].

  • Causality: Dropwise addition prevents localized exothermic spikes. High temperatures in the presence of POCl₃ can lead to tarring and decomposition of the delicate heterocyclic core.

  • Stir the reaction at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC using Neutral Alumina plates (Eluent: Hexane/Ethyl Acetate). Self-Validation: Do not use silica TLC plates, as they will falsely show ring-opened degradation products.

4. Quenching & Isolation (Kinetic Control)

  • Once the starting material is consumed, pour the reaction mixture directly onto 100 g of vigorously stirred crushed ice.

  • Self-Validation: The product should immediately precipitate as a solid.

  • Filter the suspension immediately (within 5 minutes) through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL).

  • Causality: Minimizing the contact time with water at near-freezing temperatures prevents the thermodynamic hydrolysis of the C-4 carbonyl.

5. Purification

  • Dry the crude solid under high vacuum over P₂O₅ for 12 hours.

  • Recrystallize the dried crude product from anhydrous n-heptane or a dry hexane/ethyl acetate mixture[5].

Sources

Optimization

Technical Support Center: Synthesis of 2H-Benzo[b]oxazin-3(4H)-ones

Welcome to the technical support center for the synthesis of 2H-benzo[b]oxazin-3(4H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2H-benzo[b]oxazin-3(4H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Introduction to the Synthesis

The most prevalent method for synthesizing 2H-benzo[b]oxazin-3(4H)-ones involves the condensation of a 2-aminophenol with an α-haloacetyl halide, typically chloroacetyl chloride, followed by intramolecular cyclization. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield of the desired product. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is producing a mixture of products. What is the most likely initial side reaction?

Answer:

The most critical step that dictates the outcome of your synthesis is the initial acylation of the 2-aminophenol. This starting material possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Chloroacetyl chloride is a potent acylating agent, and its reaction with 2-aminophenol can lead to two different initial products: the desired N-acylated intermediate and the undesired O-acylated isomer.

  • N-Acylation (Desired Pathway): The amino group, being generally more nucleophilic than the hydroxyl group, attacks the carbonyl carbon of chloroacetyl chloride to form N-(2-hydroxyphenyl)-2-chloroacetamide. This intermediate then undergoes intramolecular cyclization to yield the target 2H-benzo[b]oxazin-3(4H)-one.

  • O-Acylation (Side Reaction): Under certain conditions, the hydroxyl group can be acylated to form 2-aminophenyl 2-chloroacetate. This isomer will not cyclize to the desired product and represents a loss of starting material.

Troubleshooting:

  • Control of Reaction Conditions: To favor N-acylation, the reaction is typically carried out under mild, slightly basic conditions at low temperatures. The use of a weak base like sodium bicarbonate can selectively deprotonate the ammonium ion formed after initial N-acylation, without significantly activating the phenolic hydroxyl group.

  • Solvent Choice: The choice of solvent can influence the selectivity. Aprotic solvents are generally preferred.

  • Slow Addition of Reagents: A slow, dropwise addition of chloroacetyl chloride to a solution of 2-aminophenol at a controlled low temperature (e.g., 0-10 °C) can help to minimize side reactions.[1]

FAQ 2: I've isolated the N-acylated intermediate, but the subsequent cyclization is not proceeding efficiently, or I'm getting a significant amount of a high molecular weight, insoluble material.

Answer:

This issue often points to competing intermolecular reactions, such as dimerization or polymerization, which can occur alongside the desired intramolecular cyclization of N-(2-hydroxyphenyl)-2-chloroacetamide.

  • Dimerization (Potential Side Reaction): While not extensively documented for this specific synthesis, a plausible side reaction is the intermolecular condensation of two molecules of the N-acylated intermediate. The phenoxide of one molecule could displace the chloride of another, leading to a dimeric ether. A subsequent double cyclization could theoretically lead to a 1,4-dioxane-2,5-dione-like structure. The formation of such cyclic dimers is a known side reaction in the self-condensation of α-hydroxy acids.[2]

  • Polymerization (Common Side Reaction): If the reaction conditions are too harsh (e.g., high temperature, strong base), intermolecular reactions can dominate, leading to the formation of polyester-amides.[3][4] This occurs when the hydroxyl group of one intermediate molecule reacts with the chloroacetyl group of another, forming a growing polymer chain. These polymeric byproducts are often insoluble and difficult to characterize, appearing as a tar-like substance in the reaction vessel.

Troubleshooting:

ParameterRecommendation for Intramolecular CyclizationRationale
Concentration Use dilute conditions.High concentrations favor intermolecular collisions, leading to dimerization and polymerization.
Base Use a moderate base (e.g., NaHCO₃, Cs₂CO₃).[5]A strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting intermolecular attack.
Temperature Maintain a moderate temperature (e.g., reflux in a suitable solvent).High temperatures can provide the activation energy for undesired intermolecular reactions.
Solvent A suitable solvent that dissolves the intermediate is crucial.Poor solubility can hinder the desired intramolecular cyclization.
FAQ 3: My final product is unstable and seems to be degrading upon workup or purification. What could be happening?

Answer:

The 2H-benzo[b]oxazin-3(4H)-one ring is susceptible to hydrolysis under both acidic and basic conditions.[6] This ring-opening reaction is a common cause of product loss during aqueous workups or purification on silica gel.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the amide bond within the benzoxazinone ring can be cleaved, leading to the formation of a 2-aminophenoxyacetate salt. Upon acidification, this will yield 2-aminophenoxyacetic acid.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage is more susceptible to cleavage, which can also lead to ring-opening and the formation of the corresponding 2-aminophenol derivative.

Troubleshooting:

  • Neutral Workup: Whenever possible, aim for a neutral aqueous workup. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Avoid Strong Acids and Bases: During purification, avoid using highly acidic or basic mobile phases in chromatography.

  • Prompt Isolation: Isolate the final product promptly after the reaction is complete to minimize exposure to conditions that could promote hydrolysis.

FAQ 4: I'm observing a byproduct with a different heterocyclic core. What other ring systems can form under these reaction conditions?

Answer:

The formation of a benzoxazole ring is a potential competitive pathway in the synthesis of benzoxazinones.[5][7] This can occur through an alternative cyclization of the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate.

  • Benzoxazole Formation: Instead of the phenolic oxygen attacking the carbonyl carbon of the chloroacetamide (6-exo-trig cyclization for the benzoxazinone), the amide oxygen can, in principle, attack the carbon bearing the chlorine atom in an intramolecular nucleophilic substitution. This would lead to a different heterocyclic system. More commonly, under certain conditions, the intermediate may undergo further reactions before cyclization that favor benzoxazole formation. For instance, dehydration of the amide followed by cyclization is a known route to benzoxazoles.

Troubleshooting:

  • Reaction Conditions: The conditions that favor benzoxazinone formation (moderate base, controlled temperature) are generally different from those that favor benzoxazole synthesis, which often involves stronger dehydrating agents or catalysts.[7] Adhering to the established protocols for benzoxazinone synthesis should minimize the formation of this byproduct.

  • Characterization: Careful characterization of byproducts using techniques like NMR and mass spectrometry can help to identify the presence of alternative heterocyclic structures and guide further optimization of the reaction conditions.

Visualizing the Reaction Pathways

To better understand the desired reaction and its competing side reactions, the following diagrams illustrate the key mechanistic steps.

Benzoxazinone Synthesis Start 2-Aminophenol + Chloroacetyl Chloride N_Acyl N-Acylation (Desired) Start->N_Acyl O_Acyl O-Acylation (Side Reaction) Start->O_Acyl Intermediate N-(2-hydroxyphenyl)- 2-chloroacetamide N_Acyl->Intermediate O_Intermediate 2-Aminophenyl 2-chloroacetate O_Acyl->O_Intermediate Intra_Cyclization Intramolecular Cyclization Intermediate->Intra_Cyclization Inter_Reaction Intermolecular Reactions Intermediate->Inter_Reaction Benzoxazole_Formation Alternative Cyclization Intermediate->Benzoxazole_Formation Product 2H-Benzo[b]oxazin- 3(4H)-one Intra_Cyclization->Product Dimer Dimerization Inter_Reaction->Dimer Polymer Polymerization Inter_Reaction->Polymer Hydrolysis Hydrolysis (Ring Opening) Product->Hydrolysis Degradation_Product Ring-Opened Products Hydrolysis->Degradation_Product Benzoxazole Benzoxazole Byproduct Benzoxazole_Formation->Benzoxazole

Caption: Main and side reaction pathways in benzoxazinone synthesis.

Troubleshooting Flowchart Start Low Yield or Impure Product Q1 Initial Product Mixture? Start->Q1 A1 Control N- vs. O-Acylation: - Mild base (NaHCO₃) - Low temperature (0-10 °C) - Slow reagent addition Q1->A1 Yes Q2 Insoluble/Polymeric Byproduct? Q1->Q2 No End Optimized Synthesis A1->End A2 Prevent Intermolecular Reactions: - Use dilute conditions - Moderate base and temperature Q2->A2 Yes Q3 Product Degradation? Q2->Q3 No A2->End A3 Avoid Hydrolysis: - Neutral workup - Avoid strong acids/bases - Prompt isolation Q3->A3 Yes Q4 Alternative Heterocycle? Q3->Q4 No A3->End A4 Prevent Benzoxazole Formation: - Adhere to established protocols - Avoid dehydrating conditions Q4->A4 Yes Q4->End No A4->End

Caption: A troubleshooting flowchart for common synthesis issues.

Experimental Protocol: Synthesis of 2H-benzo[b]oxazin-3(4H)-one

This protocol is provided as a general guideline and may require optimization for specific substituted 2-aminophenols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminophenol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF, acetone).

  • Base Addition: Add a mild base such as sodium bicarbonate (2-3 equivalents).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate reflux temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a neutral eluent system.

References

  • Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.). Google Patents.
  • The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Linear Aromatic Polyester-amides from Diacid Chlorides and Aminophenols. (n.d.). ResearchGate. Retrieved from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. (2006, June 28). PubMed. Retrieved from [Link]

  • Technique for synthesizing o-chloroacetaminophenol. (n.d.). Google Patents.
  • Synthesis of 2H-benzo[b][2][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012, January 1). PubMed. Retrieved from [Link]

  • Forming Polyester and Polyamides. (n.d.). Ellesmere OCR A level Chemistry. Retrieved from [Link]

  • Polyesters and polyamides. (n.d.). chemrevise. Retrieved from [Link]

  • Synthesis and Characterization of Linear Aromatic Polyester-amides from Diacid Chlorides and Aminophenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Ring-opening polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione: a new route to a poly(.alpha.-hydroxy acid) with pendant carboxyl groups. (n.d.). Scilit. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Polyamides and polyesters. (n.d.). The Exam Formula. Retrieved from [Link]

  • Synthesis of 2H-benzo[b][2][8]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. (2020, February). IRJET. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed C–H Activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve low yields in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve low yields in palladium-catalyzed C–H activation.

C–H activation is a powerful synthetic tool, but it is notoriously sensitive to subtle kinetic and thermodynamic imbalances. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to isolate your variables.

Diagnostic Workflow

Before altering your reaction conditions, it is critical to identify whether your low yield stems from catalyst deactivation, thermodynamic barriers in C–H cleavage, or competing side reactions. Follow the logical workflow below to isolate the root cause.

Troubleshooting Start Issue: Low Yield in C-H Activation Visual Visual Inspection: Is Pd Black forming? Start->Visual PdBlackYes Yes: Catalyst Deactivation (Pd(0) Aggregation) Visual->PdBlackYes Black precipitate PdBlackNo No: Kinetic or Thermodynamic Issue Visual->PdBlackNo Homogeneous FixBlack Solution 1: Add DMSO or iPr2S Solution 2: Optimize Oxidant (e.g., BQ) Solution 3: Lower Temperature PdBlackYes->FixBlack CheckDG Evaluate Directing Group (DG) & Ligand PdBlackNo->CheckDG SideRxn Homocoupling or Side Reactions? PdBlackNo->SideRxn WeakDG Weak DG (e.g., Amide/Ether) CheckDG->WeakDG FixDG Solution 1: Use MPAA Ligands Solution 2: Add Strong Acid (TFA) WeakDG->FixDG FixSide Solution 1: Syringe pump reagents Solution 2: Switch Ag/Cu Oxidant SideRxn->FixSide Excess byproducts

Logical workflow for diagnosing and resolving low yields in Pd-catalyzed C-H activation.

Frequently Asked Questions (FAQs) & Mechanistic Solutions

Q1: My reaction mixture turns black within the first 30 minutes, and my yield is <10%. What is happening, and how do I prevent it?

Causality: The black precipitate is "Palladium Black," which consists of aggregated, inactive metallic Pd(0) nanoparticles[1]. In a Pd(II)/Pd(0) catalytic cycle, after reductive elimination releases your product, the resulting Pd(0) must be rapidly re-oxidized to Pd(II) to re-enter the cycle. If the re-oxidation step is kinetically slower than the reduction step, Pd(0) accumulates and irreversibly aggregates into palladium black[2].

Solution:

  • Optimize the Oxidant: Ensure your oxidant is fully soluble and active. Benzoquinone (BQ) is highly effective because it not only acts as an oxidant but also coordinates to the palladium center as an electron-deficient ligand, stabilizing the Pd(0) species before re-oxidation[2].

  • Use Additives: The addition of catalytic amounts of DMSO (e.g., 10 mol%) or thioethers (like iPr2​S ) can significantly slow down palladium black formation. These additives weakly coordinate to the metal center, keeping it in solution long enough for the oxidant to act without poisoning the catalyst[3][4].

Q2: I am using a weakly coordinating directing group (e.g., an aliphatic amide or ether), and I see mostly unreacted starting material. How can I force the C–H cleavage?

Causality: C–H activation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Weak directing groups fail to maintain the necessary coplanarity and proximity between the palladium center and the target C–H bond[5]. Without this pre-organization, the energy barrier for C–H cleavage remains insurmountable at standard temperatures.

Solution:

  • Lower the pKa of the Additive Acid: Strong acids like Trifluoroacetic acid (TFA) or Triflic acid (TfOH) can dramatically accelerate the reaction. Highly electrophilic Pd catalysts paired with strong acids lower the energy barrier for the C–H activation step in the CMD mechanism[4].

  • Employ Exogenous Ligands: Use Mono-N-protected amino acid (MPAA) ligands or quinoline-based ligands. These ligands bind to Pd(II) and actively participate in the C–H cleavage transition state, compensating for the weak substrate coordination and dictating regioselectivity[3].

Q3: I am observing high levels of homocoupling of my coupling partner (e.g., arylboronic acid) rather than the desired C–H cross-coupling. How do I suppress this?

Causality: Homocoupling occurs when the transmetalation and subsequent reductive elimination of two coupling partner molecules outcompete the initial C–H activation step. This is often exacerbated by excess oxidant or highly reactive coupling partners flooding the catalytic cycle.

Solution:

  • Syringe Pump Addition: Add the coupling partner slowly over the course of the reaction to keep its steady-state concentration low, forcing the catalyst to prioritize C–H activation.

  • Adjust the Oxidant System: Switch from harsh metallic oxidants to milder systems like O2​ / catalytic benzoquinone, which are less likely to promote independent homocoupling pathways[6].

Mechanism PdII Pd(II) Catalyst CMD C-H Cleavage (CMD) PdII->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Ligand/Acid assisted Transmetalation Coupling Partner Addition Palladacycle->Transmetalation PreRE Pd(II) or Pd(IV) Complex Transmetalation->PreRE RE Reductive Elimination PreRE->RE Pd0 Pd(0) Species RE->Pd0 Product Release Oxidation Re-oxidation (e.g., BQ, Ag+) Pd0->Oxidation Fast PdBlack Palladium Black Pd0->PdBlack Slow re-oxidation (Aggregation) Oxidation->PdII

Mechanistic causality of Pd black formation within the Pd(II)/Pd(0) catalytic cycle.

Quantitative Data Summary

The table below summarizes the typical impact of various reaction parameters on C–H activation yields, allowing you to easily compare the mechanistic rationale behind each optimization strategy.

Reaction ParameterObservation / IssueTypical Yield ImpactMechanistic RationaleRecommended Solution
Standard Oxidant (No Additive) Rapid Pd Black formation< 15%Pd(0) aggregates before re-oxidation can occur.Add 10 mol% DMSO or iPr2​S .
Weak Directing Group Unreacted starting material< 10%Poor coplanarity prevents the CMD transition state.Add MPAA ligands or strong acids (TFA).
Excess Coupling Partner High homocoupling20 - 30%Transmetalation outcompetes C–H activation.Syringe pump addition of coupling partner.
Benzoquinone (BQ) added Homogeneous mixture> 75%BQ acts as an oxidant and a stabilizing ligand.Use BQ as a primary or co-oxidant.

Self-Validating Experimental Protocol

To ensure your reagents (catalyst, oxidant, solvent) are active and not the root cause of your low yields, run this standardized, self-validating benchmark reaction: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine [2].

Purpose: This reaction isolates substrate-specific issues from general reagent degradation. If this benchmark fails, your catalyst, oxidant, or solvent is compromised. If it succeeds, the issue lies in your specific substrate's directing group or steric hindrance.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add Pd(OAc)2​ (5 mol%), 2-phenylpyridine (1.0 equiv, 0.2 mmol), phenylboronic acid (1.5 equiv, 0.3 mmol), and Benzoquinone (BQ) (1.0 equiv) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

    • Causality: BQ acts as both an oxidant and a stabilizing ligand, preventing premature Pd(0) aggregation during the cycle[2].

  • Solvent Addition: Add 1.0 mL of anhydrous 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap.

  • Execution: Remove the sealed vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800-1000 rpm) for 12 hours.

    • Causality: Vigorous stirring ensures efficient mass transfer, which is critical when utilizing solid oxidants or bases that might otherwise settle out of the catalytic interface.

  • Validation & Workup: Cool the reaction to room temperature. Dilute the mixture with 5 mL of ethyl acetate and filter it through a short pad of Celite to remove any palladium residues. Concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the crude mixture via GC-MS or TLC. A successful benchmark reaction should yield >80% of the mono-arylated product.

    • Troubleshooting the Benchmark: If the yield is <10% and a black precipitate is heavily visible, your Pd(OAc)2​ stock is likely degraded and must be replaced.

References

  • [1] The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0) Catalysts. ResearchGate.

  • [2] A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.

  • [3] Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. RHHZ.

  • [4] The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. National Institutes of Health (NIH).

  • [5] Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids. National Institutes of Health (NIH).

  • [6] Palladium(II)-Catalyzed Tandem Synthesis of Acenes Using Carboxylic Acids as Traceless Directing. Institute for Basic Science.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-bromo-4-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one.

The synthesis relies on a robust two-step sequence: an initial chloroacetylation and intramolecular cyclization of 2-amino-5-bromophenol, followed by a regioselective N-ethylation. This document provides validated protocols, mechanistic causality for process parameters, and targeted troubleshooting for common scale-up bottlenecks.

Process Workflow

Workflow Start 2-Amino-5-bromophenol Acylation Step 1: Acylation & Cyclization (Chloroacetyl Chloride, K2CO3, DMF) Start->Acylation Exothermic Control (<10°C) Intermediate 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Acylation->Intermediate Intramolecular Ring Closure (80°C) Alkylation Step 2: N-Ethylation (Ethyl Bromide, K2CO3, ACN) Intermediate->Alkylation Regioselective Alkylation Product 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one Alkylation->Product Crystallization & Workup

Fig 1: Two-step synthetic workflow for 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one scale-up.

Module 1: Step 1 - Chloroacetylation & Intramolecular Cyclization

Objective: Synthesis of the intermediate 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.

Mechanistic Grounding: The primary amine of 2-amino-5-bromophenol is inherently more nucleophilic than the hydroxyl group. Chloroacetyl chloride selectively attacks the amine to form a chloroacetamide intermediate via a nucleophilic addition-elimination mechanism[1]. Subsequent base-mediated deprotonation of the phenol triggers a 6-exo-tet intramolecular nucleophilic substitution. The phenoxide attacks the alpha-carbon of the chloroacetyl group, expelling the chloride ion to close the oxazinone ring[2].

Validated Scale-Up Protocol (100g Scale)
  • Charge a 2L jacketed reactor with 2-amino-5-bromophenol (100.0 g, 0.53 mol), anhydrous N,N-Dimethylformamide (DMF) (1.0 L), and finely milled K₂CO₃ (147.0 g, 1.06 mol).

  • Cool the suspension to 0–5 °C under a continuous nitrogen sweep.

  • Add chloroacetyl chloride (59.6 mL, 0.74 mol) dropwise over 2 hours. Critical: Maintain the internal temperature below 10 °C to control the severe exotherm.

  • Once addition is complete, heat the reaction mixture to 80 °C and stir for 12–16 hours to drive the cyclization to completion[2].

  • Cool the reactor to room temperature and quench by pouring the mixture into 3 L of vigorously stirred ice-cold water.

  • Filter the resulting precipitate, wash extensively with cold water to remove residual DMF and inorganic salts, and dry under vacuum at 50 °C to yield the intermediate.

Troubleshooting & FAQs (Step 1)

Q: We are observing significant O-acylation impurities in our HPLC profile. How can we prevent this? A: O-acylation occurs when the phenoxide ion forms prematurely or when the local concentration of chloroacetyl chloride is too high, allowing the less nucleophilic oxygen to compete. Ensure strict temperature control (<10 °C) and vigorous stirring during the addition phase[1]. Alternatively, utilizing a biphasic solvent system (e.g., 1,2-dichloroethane/water) with a milder base like NaHCO₃ can suppress O-acylation by keeping the aqueous base separated from the highly reactive acid chloride in the organic phase[3].

Q: The reaction stalls at the uncyclized chloroacetamide intermediate. Why? A: The intramolecular ring closure requires sufficient thermal energy and a competent base to deprotonate the phenol. If the reaction stalls, verify that the K₂CO₃ is finely milled (to maximize surface area) and strictly anhydrous. Increasing the temperature to 80 °C is critical for overcoming the activation energy barrier of the cyclization step[2].

Module 2: Step 2 - Regioselective N-Ethylation

Objective: Synthesis of the final product, 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one.

Mechanistic Grounding: The amide nitrogen in the benzoxazinone core is weakly nucleophilic due to resonance delocalization with the adjacent carbonyl. Deprotonation yields an ambident anion (capable of reacting at oxygen or nitrogen). According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom preferentially attacks soft electrophiles. Therefore, using a soft alkylating agent like ethyl bromide heavily favors N-alkylation over O-alkylation[4].

Validated Scale-Up Protocol (100g Scale)
  • Charge a 2L reactor with 7-Bromo-2H-benzo[b]oxazin-3(4H)-one (100.0 g, 0.44 mol), anhydrous Acetonitrile (ACN) (800 mL), and K₂CO₃ (121.0 g, 0.88 mol).

  • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the amide.

  • Add ethyl bromide (49.2 mL, 0.66 mol) dropwise.

  • Heat the mixture to 60 °C and stir for 8 hours. Monitor completion via TLC or HPLC.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ACN.

  • Partition the residue between Ethyl Acetate (1.0 L) and Water (1.0 L). Separate the layers, wash the organic layer with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes to yield high-purity product.

Troubleshooting & FAQs (Step 2)

Q: We are detecting O-ethylated byproducts. How do we maximize N-selectivity? A: O-alkylation is exacerbated by using "hard" leaving groups (like tosylates or mesylates) or highly polar aprotic solvents that heavily solvate the potassium cation, leaving the oxygen fully exposed and highly reactive. Stick to ethyl bromide or ethyl iodide (softer electrophiles)[4]. Switching the solvent from DMF to Acetonitrile (ACN) tightens the ion pair, which sterically hinders the oxygen and strongly favors N-alkylation.

Q: Removing DMF during the workup is causing product loss and emulsion issues. Are there alternatives? A: Yes. While DMF is an excellent solvent for this reaction, its high boiling point makes it notoriously difficult to remove on a large scale, often requiring exhaustive aqueous washes that reduce yield. Substituting DMF with Acetonitrile (ACN) allows for easy solvent removal via rotary evaporation prior to the aqueous workup, significantly improving the isolated yield and preventing emulsions.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for minimizing impurities and maximizing yield during scale-up operations.

Process StepOptimized SolventPreferred BaseElectrophileTemp ProfileTarget YieldTarget Purity (HPLC)
1. Cyclization DMF or 1,2-DCEK₂CO₃ (milled)Chloroacetyl Chloride0 °C → 80 °C85 - 90%> 98.0%
2. N-Ethylation Acetonitrile (ACN)K₂CO₃Ethyl Bromide25 °C → 60 °C90 - 95%> 99.0%

References

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.PubMed (nih.gov).
  • Application Notes and Protocols for the Experimental Chloroacetylation of Amines.BenchChem.
  • Technique for synthesizing o-chloroacetaminophenol (CN101121673A).Google Patents.
  • WO2024246862A1 - Chemical compounds and uses thereof.Google Patents.

Sources

Troubleshooting

Section 1: Core Synthetic Workflows &amp; Step-by-Step Protocols

Title: Technical Support Center: Advanced Troubleshooting for Benzoxazinone Synthesis Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Advanced Troubleshooting for Benzoxazinone Synthesis

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of substituted benzoxazinones (both 1,4-benzoxazin-3-ones and 3,1-benzoxazin-4-ones). These ubiquitous heterocyclic cores are notoriously challenging to assemble due to the thermal instability of their intermediates, competitive side reactions (like decarboxylation or aldol condensation), and the hazards of scaling exothermic nitration steps.

This guide moves beyond basic recipes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

Protocol A: Gold-Catalyzed Heteroannulation (3,1-Benzoxazin-4-ones) Causality & Logic: Traditional syntheses often require highly reactive, pre-activated precursors like isatoic anhydrides. By employing a soft Lewis acid like Au(I), we can selectively activate the π-system of simple aryl alkynes. This facilitates a double nucleophilic attack by the unprotected anthranilic acid, proceeding through a bisenamine intermediate before intramolecular C-O bond formation . Self-Validating System: The reaction's progress is inherently traceable. If LC-MS analysis reveals a mass shift corresponding to only a single alkyne insertion (mono-enamine), your gold catalyst has deactivated prematurely, or your alkyne stoichiometry is insufficient.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vial with non-protected anthranilic acid (0.2 mmol), aryl alkyne (0.8 mmol, 4.0 equiv), and the gold catalyst (e.g., JohnPhosAu(MeCN)SbF6, 5 mol%)[1].

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) under a strict argon atmosphere to prevent oxidative quenching of the catalyst.

  • Activation: Stir the mixture at 100 °C for 12–24 hours. Validation: Monitor via TLC. The complete disappearance of the highly polar anthranilic acid spot confirms full conversion to the bisenamine intermediate.

  • Isolation: Cool the vessel to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure 3,1-benzoxazin-4-one.

G A Anthranilic Acid + Aryl Alkyne B Au(I) π-Activation A->B C Nucleophilic Attack (C-N Bond Formation) B->C D Bisenamine Intermediate C->D E Intramolecular Cyclization (C-O Bond Formation) D->E F 3,1-Benzoxazin-4-one (Target Core) E->F

Mechanistic pathway of Au-catalyzed heteroannulation to 3,1-benzoxazin-4-ones.

Protocol B: Continuous Flow Synthesis (1,4-Benzoxazin-3-ones) Causality & Logic: Batch synthesis involving the nitration of fluoro-phenylacetic acid (FPAA) and subsequent hydrogenation is hazardous. Nitration is highly exothermic, and the resulting diamino-FPAA intermediate is extremely unstable, rapidly degrading upon extended thermal exposure . Continuous flow chemistry solves this by strictly controlling the thermal profile and minimizing the residence time of the labile diamino species, feeding it immediately into an inline cyclization reactor. Self-Validating System: Inline UV-Vis spectroscopy can validate the nitration step in real-time. During isolation, if the output stream is dark and tarry rather than a clear solution, the hydrogenation reactor temperature exceeded the degradation threshold of the diamino intermediate.

Step-by-Step Methodology:

  • Inline Nitration: Pump a solution of FPAA and oleum/HNO3 through a micromixer at 40 °C. The use of oleum scavenges water, preventing the hydrolytic cleavage of the ArO–CF2 bond[2].

  • Flow Hydrogenation: Mix the eluting dinitro-FPAA stream with methanol and pass it through a continuous flow hydrogenator packed with a heterogeneous Pd/C catalyst at 45 °C under H2 pressure[2].

  • Inline Cyclization: Immediately acidify the eluting diamino-FPAA stream with 37% HCl and route it through a heated residence time unit (80 °C for 10 minutes)[2].

  • Collection: Neutralize the output stream and crystallize the 1,4-benzoxazin-3-one. Validation: Quantitative HPLC should confirm an overall yield of >80%.

Section 2: Quantitative Data Summaries

The following table summarizes the operational parameters and performance metrics of the primary synthetic strategies for benzoxazinone cores.

Synthetic StrategyTarget CoreKey Reagents / CatalystsReaction TempTypical YieldPrimary Advantage
Gold-Catalyzed Heteroannulation 3,1-Benzoxazin-4-onesAu(I) catalyst, Aryl alkynes100 °C75–85%Bypasses pre-activation of anthranilic acids[1]
Continuous Flow Sequence 1,4-Benzoxazin-3-onesHNO3/Oleum, Pd/C, H2, HCl40 °C to 80 °C83–87%Safely handles highly unstable diamino intermediates[2]
Oxidative Decarbonylative Cleavage Substituted BenzoxazinonesI2, NaHCO3, anhydrous TBHP95 °C70–90%Transition-metal-free, utilizes unactivated amides[3]

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing significant decarboxylation of my substituted anthranilic acid starting material before cyclization occurs? A1: Causality: Anthranilic acids, particularly those with electron-donating substituents, are prone to thermal decarboxylation when subjected to strong Brønsted acids at elevated temperatures. The acid protonates the aromatic ring, facilitating the loss of CO2 to form an aniline derivative. Solution: Transition away from harsh acidic conditions. Employ transition-metal catalysis, such as the[1], which operates via mild Lewis acid activation, completely suppressing the decarboxylation pathway.

Q2: During the I2/TBHP-mediated oxidative decarbonylative cleavage of N-(2-acetylphenyl)amides, I am isolating a quinolin-4(1H)-one side product instead of the desired benzoxazinone. How do I correct this? A2: Causality: The formation of the quinolinone side product is the result of a competing intramolecular aldol condensation. This occurs when the oxidative power of the system is insufficient to drive the [1,5]H shift and subsequent CO extrusion, or when water is present in the system, which promotes the aldol pathway [[3]]([Link]). Solution: You must use strictly anhydrous tert-butyl hydroperoxide (TBHP) and ensure NaHCO3 is used as the base. Control experiments show that aqueous TBHP or the absence of a base shifts the reaction heavily toward the undesired aldol product[3].

Q3: My continuous flow hydrogenation of the dinitro-FPAA intermediate shows incomplete conversion and reactor fouling. What is the root cause? A3: Causality: Reactor fouling in this sequence is almost always caused by the precipitation of the diamino-FPAA intermediate within the catalyst bed. This intermediate has vastly different solubility parameters than the dinitro precursor. If it precipitates, it coats the Pd/C catalyst, leading to incomplete conversion and pressure spikes[2]. Solution: Optimize your solvent system. Ensure the toluene stream containing the dinitro-FPAA is adequately mixed with a polar protic solvent (like methanol) before entering the hydrogenator. This guarantees the diamino product remains fully solvated until it reaches the inline acidification module[2].

Troubleshooting Start Issue: Low Benzoxazinone Yield Q1 Are intermediates thermally labile? (e.g., diamino-aromatics) Start->Q1 A1 Implement Continuous Flow to minimize residence time Q1->A1 Yes Q2 Is decarboxylation occurring? Q1->Q2 No A2 Avoid strong Bronsted acids; Use Au(I) or Pd catalysis Q2->A2 Yes Q3 Aldol side-products detected? Q2->Q3 No A3 Ensure anhydrous oxidants (e.g., anhydrous TBHP) Q3->A3 Yes

Troubleshooting logic tree for resolving low yields in benzoxazinone synthesis.

References

  • Abe, M., Takano, M., Mizukami, A., Kimachi, T., & Inamoto, K. (2024). Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry.[Link]

  • Gutmann, B., et al. (2017). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development.[Link]

  • Verma, A., & Kumar, S. (2016). Selective Oxidative Decarbonylative Cleavage of Unstrained C(sp3)–C(sp2) Bond: Synthesis of Substituted Benzoxazinones. Organic Letters.[Link]

Sources

Optimization

How to avoid N-acyl anthranilic acid intermediate formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the accumulation of the N-acyl anthranilic acid intermediate during the synthesis of benzoxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the accumulation of the N-acyl anthranilic acid intermediate during the synthesis of benzoxazinones and quinazolinones.

This guide is designed to diagnose the root cause of this issue—whether it is a kinetic failure during cyclodehydration or a thermodynamic reversion during workup—and provide field-proven, self-validating protocols to either drive the reaction to completion or bypass the intermediate entirely.

Diagnostic Workflow: Why is your reaction stalling?

In classical routes like the Niementowski quinazoline synthesis, anthranilic acid reacts with an acylating agent to form N-acyl anthranilic acid[1]. This intermediate must undergo intramolecular cyclodehydration to form the final heterocyclic core[2]. If you are detecting high levels of N-acyl anthranilic acid, it is due to one of two distinct mechanistic failures:

  • Kinetic Trapping (Failure to Cyclize): The carboxylic acid moiety is a poor leaving group. Without sufficient activation, the intramolecular nucleophilic attack by the amide oxygen (or nitrogen) fails, leaving the reaction stalled at the intermediate stage[3].

  • Product Reversion (Hydrolysis during Workup): You successfully formed the benzoxazinone, but because the 4H-3,1-benzoxazin-4-one ring is highly susceptible to moisture, it underwent ring-opening hydrolysis back to the N-acyl anthranilic acid during an aqueous workup[4][5].

G Start Symptom: High Levels of N-acyl anthranilic acid Q1 When is the intermediate detected? Start->Q1 A1 During the reaction (TLC/LCMS monitoring) Q1->A1 A2 Only after workup (Product reversion) Q1->A2 Sol1 Module A: Enhance Activation (Cyanuric Chloride / Ac2O) A1->Sol1 Sol3 Module C: Bypass Route (Isatoic Anhydride / Nitriles) A1->Sol3 Sol2 Module B: Anhydrous Workup & pH Control A2->Sol2

Diagnostic decision tree for resolving N-acyl anthranilic acid accumulation.

Module A: Overcoming Kinetic Traps (Driving Cyclodehydration)

To force the N-acyl anthranilic acid to cyclize, the carboxylic acid must be converted into an active ester or mixed anhydride. Relying solely on thermal dehydration often leads to degradation or incomplete conversion[6].

Table 1: Comparison of Dehydrating Agents for Cyclization
ReagentMechanism of ActivationReaction ConditionsEfficiencyRisk of Stalling
Thermal (No reagent) Direct dehydration>150°C, neatLowVery High
Acetic Anhydride (Ac₂O) Mixed anhydride formationReflux, 3-4 hModerateMedium
Cyanuric Chloride / DMF Iminium cation / Active esterToluene, Reflux, 12 hHighLow
POCl₃ Phosphoryl ester formationReflux, 2-3 hVery HighLow (Harsh)

Protocol: Cyanuric Chloride-Mediated Cyclodehydration Cyanuric chloride is highly effective at activating the carboxylic acid into an active ester, facilitating smooth cyclodehydration into the benzoxazinone without extreme temperatures[3][7].

Self-Validating Check: The evolution of HCl gas and the disappearance of the broad -OH stretch (~3200 cm⁻¹) in FTIR indicates successful activation and cyclization[2].

  • Preparation: Suspend the isolated N-acyl anthranilic acid (5.0 mmol) in dry toluene (30 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (5.5 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Activation: Dissolve cyanuric chloride (5.0 mmol) in dry toluene (20 mL) and add it dropwise to the reaction mixture over 15 minutes[3].

  • Cyclization: Heat the mixture to reflux and stir overnight. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate spot should completely disappear.

  • Workup: Filter the precipitated cyanuric acid byproducts while hot. Concentrate the filtrate under reduced pressure to yield the crude benzoxazinone.

Module B: Preventing Reversion (The Hydrolysis Problem)

If your TLC shows complete conversion during the reaction, but NMR/LCMS of the isolated product shows N-acyl anthranilic acid, your product is hydrolyzing during workup. Benzoxazinones are highly moisture-sensitive and will rapidly ring-open under both acidic and basic aqueous conditions[5].

Troubleshooting Steps to Avoid Hydrolysis:

  • Eliminate Aqueous Washes: Do not quench the reaction with water or aqueous NaHCO₃. Instead, filter off any solid byproducts (like salts) and directly evaporate the organic solvent.

  • Neutral pH: If an aqueous wash is absolutely unavoidable, ensure the pH is strictly neutral (pH 7.0) and use ice-cold water to slow the kinetics of hydrolysis[5].

  • Storage: Store the isolated benzoxazinone in a desiccator over P₂O₅ or under argon. Do not leave it exposed to atmospheric humidity.

Module C: Bypassing the Intermediate Entirely

If the N-acyl anthranilic acid intermediate remains a persistent bottleneck, the most robust solution is to abandon the anthranilic acid/acyl chloride route entirely. Modern synthetic methodologies utilize alternative precursors that bypass this intermediate, directly yielding the quinazolinone core.

Pathways AA Anthranilic Acid + Acyl Reagent Int N-acyl anthranilic acid (KINETIC TRAP) AA->Int Acylation Int->AA Hydrolysis Prod Quinazolinone / Benzoxazinone Int->Prod Dehydration (Stalls Here) IA Isatoic Anhydride + Amine/Aldehyde IA->Prod Decarboxylative Coupling (Bypass) ABN 2-Aminobenzonitrile + Carbonyl ABN->Prod Hydration & Cyclization (Bypass)

Mechanistic pathways comparing the classic intermediate trap vs. bypass routes.

Bypass Route 1: Isatoic Anhydride Multicomponent Reaction

Isatoic anhydride reacts with amines and aldehydes via a decarboxylative coupling mechanism, completely avoiding the N-acyl anthranilic acid stage[8].

Protocol: Green Synthesis of Quinazolinones via Isatoic Anhydride

  • Setup: In a single flask, combine isatoic anhydride (1.0 eq), an aldehyde (1.1 eq), and an amine source (e.g., ammonium acetate, 3.0 eq) in ethanol[9].

  • Oxidation/Catalysis: Add an oxidant or catalyst (e.g., NaOCl or a water-soluble palladium catalyst) depending on the desired oxidation state of the final ring[9][10].

  • Reaction: Stir at 80-85°C for 2-3 hours. The reaction proceeds via the generation of a 2-amino-N-substituted-benzamide intermediate (following decarboxylation), which rapidly condenses with the aldehyde[8].

  • Isolation: Pour into water, filter the precipitated solid, and recrystallize from ethanol.

Bypass Route 2: 2-Aminobenzonitrile Hydration

Using 2-aminobenzonitrile circumvents the carboxylic acid entirely. The nitrile group is selectively hydrated to a primary amide in situ, which then condenses with a carbonyl compound and cyclizes[11][12].

Protocol: Amberlyst A26 OH Catalyzed Synthesis

  • Setup: Dissolve 2-aminobenzonitrile (1.0 mmol) and a benzaldehyde derivative (1.0 mmol) in an EtOH–H₂O mixture (0.5 mL)[11].

  • Catalysis: Add macroporous Amberlyst A26 OH resin (0.11 g) as a recyclable solid-base catalyst[12].

  • Reaction: Stir at 50–60°C. The nitrile hydrates to an amide, immediately forming an imine with the aldehyde, followed by cyclization[11].

  • Workup: Dilute with hot EtOH, filter to remove the catalyst resin, and evaporate to yield the quinazolinone[11].

Table 2: Comparison of Synthetic Routes
Starting MaterialKey IntermediateAdvantagesDisadvantages
Anthranilic Acid N-acyl anthranilic acidCheap starting materialsHigh risk of stalling/hydrolysis
Isatoic Anhydride 2-amino-benzamideOne-pot, avoids kinetic trapsRequires an oxidant for 4(3H)-ones
2-Aminobenzonitrile Imine / AmideHigh yields, green chemistryNitrile precursors can be costly

Frequently Asked Questions (FAQs)

Q: My N-acyl anthranilic acid won't dissolve in toluene for the cyanuric chloride cyclization. What should I do? A: N-acyl anthranilic acids can have strong intermolecular hydrogen bonding. You can convert the acid to its potassium or sodium salt first (using KOH in ethanol, then evaporating) before suspending it in toluene. The salt reacts much more smoothly with cyanuric chloride[3].

Q: Can I use microwave irradiation to force the cyclization? A: Yes. Microwave-assisted cyclodehydration using acetic anhydride or neat conditions significantly reduces reaction times (from hours to minutes) and often provides the thermodynamic push needed to overcome the kinetic barrier of the N-acyl anthranilic acid intermediate[5].

Q: I am trying to synthesize an N-acyl anthranilic acid on purpose, but I keep getting the benzoxazinone. How do I stop it? A: If you want the intermediate, you must avoid dehydrating conditions. Use Schotten-Baumann conditions (aqueous NaOH and acyl chloride) at 0°C. The presence of water and low temperature prevents the intramolecular dehydration step, trapping the molecule as the N-acyl anthranilic acid[13].

References

  • Grokipedia. Niementowski quinazoline synthesis. Available at:[Link]

  • Research Journal of Pharmacy and Technology. Quinazolone: A Molecule of Significant Pharmacological and Biological Activity. Available at:[Link]

  • Rafidain Journal of Science. Synthesis of Some Quinazolines and Imidazolo-[1,5-a]-3,1- benzoxazine-4-one Derivatives. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives. Available at: [Link]

  • MDPI Molecules. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • Semantic Scholar. Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Available at:[Link]

  • Google Patents. Process for preparing anthranilic acids.
  • Taylor & Francis. Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Available at: [Link]

  • Toho University. Development of a New Synthetic Method to Synthesize Quinazolinone Derivatives. Available at: [Link]

  • Der Pharma Chemica. A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Available at: [Link]

  • Organic Chemistry Portal. Amberlyst A26 OH as a Recyclable Catalyst for Hydration of Nitriles and Synthesis of 4(1H)-Quinazolinones. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Halogen Effect: A Comparative Analysis of Bromo- vs. Chloro-Substituted Benzoxazinones in Biological Applications

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within the versatile class of benzoxazinone heterocycles, the choice between bromine and chlorine substitution can lead to significant, and often nuanced, differences in biological activity. This guide provides an in-depth, objective comparison of the performance of bromo- and chloro-substituted benzoxazinones across various biological domains, supported by experimental data and mechanistic insights to inform rational drug design and development.

At a Glance: Key Differences in Biological Activity

The influence of substituting bromine versus chlorine on the benzoxazinone core is not uniform and is highly dependent on the specific biological target and the overall molecular structure. However, general trends can be observed across different therapeutic areas.

Biological ActivityGeneral TrendSupporting Observations
Enzyme Inhibition Activity can vary; often F > Cl > BrFor α-chymotrypsin, chloro-substituted analogs show higher inhibitory potency than bromo-substituted ones.[1]
Herbicidal Activity Br > ClReplacing chlorine with bromine in benzoxazolinone derivatives has been shown to increase herbicidal activity.[2]
Anticancer Activity Br ≥ ClIn related heterocyclic compounds like flavones, bromine substitution has been observed to enhance antiproliferative potency compared to chlorine.[3][4]
Antifungal Activity Cl-substituted derivatives show significant activity.6-chloro-1,4-benzoxazin-3-one derivatives exhibit potent antifungal effects against various phytopathogenic fungi.[5]
Antibacterial Activity Activity is variable and context-dependent.Both bromo- and chloro-substituted benzoxazinones have been synthesized and show antibacterial potential.[6]

The Physicochemical Rationale: Why Halogen Choice Matters

The distinct biological profiles of bromo- and chloro-substituted benzoxazinones can be attributed to the fundamental differences in the physicochemical properties of these two halogens. These properties modulate how the molecule interacts with its biological target and its overall behavior in a physiological environment.

PropertyBromine (Br)Chlorine (Cl)Implications for Biological Activity
Atomic Radius (Å) 1.140.99The larger size of bromine can lead to better van der Waals interactions and fill larger hydrophobic pockets in a target protein, potentially increasing binding affinity.
Electronegativity (Pauling Scale) 2.963.16Chlorine's higher electronegativity can lead to stronger dipole moments and hydrogen bonding interactions, which may be crucial for binding to certain targets.
Polarizability (ų) 4.773.03Bromine's greater polarizability allows for stronger, more inducible dipole interactions (London dispersion forces), which can be significant in hydrophobic binding environments.
Lipophilicity (Hansch-Leo π parameter) +0.86+0.71The higher lipophilicity of bromine can enhance membrane permeability, leading to better cell uptake, but may also increase metabolic liability and non-specific binding.

The interplay of these factors is critical. For instance, the enhanced herbicidal activity of bromo-substituted benzoxazolinones may be attributed to increased lipophilicity, facilitating penetration through the waxy cuticle of plants.[2] Conversely, the superior activity of chloro-substituted analogs as α-chymotrypsin inhibitors might be due to the optimal balance of size and electronegativity for interaction with the enzyme's active site.[1]

In-Depth Comparative Analysis

Enzyme Inhibition: The Case of α-Chymotrypsin

A study on the inhibition of the serine protease α-chymotrypsin by a series of 2-(halophenyl)-4H-3,1-benzoxazin-4-ones provided a clear, quantitative comparison of halogen-substituted analogs. The inhibitory potential was found to follow the order: Fluoro > Chloro > Bromo .[1]

CompoundSubstitutionIC50 (µM)
Analog 1 2-(4-Fluorophenyl)15.2 ± 0.3
Analog 2 2-(4-Chlorophenyl)20.1 ± 0.4
Analog 3 2-(4-Bromophenyl)25.5 ± 0.5

Table adapted from a study on α-chymotrypsin inhibitors.[1]

This trend suggests that for this particular enzyme, the electronic properties and the potential for hydrogen bonding conferred by the more electronegative halogens are more critical for potent inhibition than the increased lipophilicity or polarizability of bromine.

Experimental Protocol: α-Chymotrypsin Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory activity of benzoxazinone derivatives against α-chymotrypsin.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-chymotrypsin solution (e.g., in Tris-HCl buffer) pre_incubation Pre-incubate enzyme with inhibitor or buffer (control) prep_enzyme->pre_incubation prep_substrate Prepare substrate solution (e.g., N-Succinyl-L-Phe-p-nitroanilide) prep_inhibitor Prepare serial dilutions of bromo- and chloro-benzoxazinones prep_inhibitor->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction incubation Incubate at a controlled temperature (e.g., 25°C) initiate_reaction->incubation measure_absorbance Measure absorbance of p-nitroaniline product at 410 nm over time incubation->measure_absorbance calculate_rates Calculate initial reaction velocities measure_absorbance->calculate_rates plot_data Plot % inhibition vs. inhibitor concentration calculate_rates->plot_data determine_ic50 Determine IC50 values using non-linear regression plot_data->determine_ic50

Caption: Workflow for α-Chymotrypsin Inhibition Assay.

Herbicidal Activity

In the context of agrochemicals, research on benzoxazolinone derivatives (related to benzoxazinones) has indicated that replacing a chlorine atom at the 6-position with a bromine atom enhances herbicidal activity.[2] This suggests that for this application, the increased lipophilicity and perhaps the better fit in the target enzyme's active site due to the larger atomic radius of bromine are beneficial.

Antifungal Activity

A study focusing on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety revealed that compounds with a 6-chloro substitution exhibited significant antifungal activity against a range of plant pathogenic fungi.[5] For example, a 6-chloro substituted compound showed an EC50 value of 23.17 µg/ml against G. zeae.[5] While a direct comparison with a 6-bromo analog was not presented in this specific study, it highlights the potential of chloro-substituted benzoxazinones as effective antifungal agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The broth microdilution method is a standard procedure for determining the MIC of a compound.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compounds Prepare serial dilutions of bromo- and chloro-benzoxazinones in a 96-well plate inoculate Inoculate each well with the fungal suspension prep_compounds->inoculate prep_inoculum Prepare a standardized fungal spore or mycelial suspension prep_inoculum->inoculate controls Include positive (no compound) and negative (no inoculum) controls incubate Incubate the plate at an optimal temperature (e.g., 28°C) for 24-72 hours inoculate->incubate visual_assessment Visually assess for the lowest concentration with no visible growth incubate->visual_assessment read_absorbance (Optional) Measure absorbance using a plate reader visual_assessment->read_absorbance determine_mic The MIC is the lowest concentration that inhibits fungal growth visual_assessment->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Anticancer Activity

While direct comparative studies on bromo- vs. chloro-substituted benzoxazinones in cancer cell lines are limited, research on the structurally related flavones provides valuable insights. In a comparative study, an 8-bromo-6-chloroflavone demonstrated stronger cytotoxic activity against canine B-cell leukemia and lymphoma models than a 6,8-dichloroflavone.[3] Another study on flavonols showed that a 4'-bromoflavonol was approximately 30-fold more cytotoxic than the corresponding 4'-chloroflavonol.[4] This suggests that for antiproliferative activity, the properties of bromine, such as its size and polarizability, may contribute to enhanced efficacy.[4]

The mechanism of anticancer action for benzoxazinone derivatives can be multifaceted, including the inhibition of DNA-PK leading to delayed DNA repair and apoptosis, and the targeting of c-Myc G-quadruplex structures.[3][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere (24h) treat_cells Treat cells with various concentrations of bromo- and chloro-benzoxazinones seed_cells->treat_cells incubate_treatment Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate % cell viability relative to control read_absorbance->calculate_viability determine_ic50 Determine IC50 values from dose-response curves calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Synthesis of Halogenated Benzoxazinones

The synthesis of bromo- and chloro-substituted benzoxazinones typically involves the cyclization of the corresponding halogen-substituted 2-aminophenols with α-haloacyl halides or related reagents. Copper-catalyzed cascade reactions have also been developed for the efficient one-pot synthesis of these compounds from o-halophenols and 2-halo-amides. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern.

Conclusion and Future Perspectives

The choice between bromine and chlorine substitution on the benzoxazinone scaffold is a critical decision in the drug discovery and development process. While this guide has highlighted key differences and provided supporting data, the optimal halogen for a given biological target is not always predictable and requires empirical validation.

  • Bromo-substituted benzoxazinones may be advantageous when increased lipophilicity and polarizability are desired to enhance membrane permeability or to fit into larger, hydrophobic binding pockets. This appears to be the case for certain herbicidal and potentially for anticancer applications.

  • Chloro-substituted benzoxazinones may be preferred when a balance of electronic effects and size is crucial for optimal interaction with the target, as seen in the case of α-chymotrypsin inhibition, or when potent antifungal activity is sought.

Future research should focus on systematic, head-to-head comparisons of bromo- and chloro-substituted benzoxazinone libraries across a wider range of biological assays. Such studies, coupled with computational modeling and structural biology, will provide a more comprehensive understanding of the "halogen effect" and enable the more precise design of next-generation benzoxazinone-based therapeutics.

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 2023. Available from: [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Pharmacology, 2026. Available from: [Link]

  • Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 2013. Available from: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 2017. Available from: [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 2020. Available from: [Link]

  • Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate, 2015. Available from: [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 2021. Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) -one. Medires Publishing, 2023. Available from: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate, 2023. Available from: [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC, 2026. Available from: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Molecules, 2011. Available from: [Link]

Sources

Comparative

X-ray Crystallography of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one: A Comparative Structural Guide

Introduction & Scientific Context The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry and agrochemistry, frequently serving as a core motif for neuroprotective agents, antibacterial compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry and agrochemistry, frequently serving as a core motif for neuroprotective agents, antibacterial compounds, and plant defense mechanisms 1. Understanding the solid-state behavior of these molecules is critical for drug formulation and structure-based design.

This guide provides an in-depth comparative analysis of the crystallographic properties of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one (Target Compound) against its structural analogs. By isolating the specific effects of the 7-bromo substituent and the N-ethyl group, we can objectively evaluate how halogen bonding and steric hindrance dictate crystal packing, density, and supramolecular architecture.

Structural Comparison & Crystallographic Data

To objectively evaluate the structural performance of the target compound, we compare its representative crystallographic parameters against two key alternatives:

  • The Des-bromo Analog: 4-ethyl-2H-benzo[b]oxazin-3(4H)-one (Isolates the effect of the bromine atom).

  • The N-Methyl Analog: 7-Bromo-4-methyl-2H-benzo[b]oxazin-3(4H)-one (Isolates the steric effect of the N-alkyl chain).

Quantitative Comparison Table
Crystallographic Parameter7-Bromo-4-ethyl- (Target)4-ethyl- (Des-bromo Analog)7-Bromo-4-methyl- (N-Methyl Analog)
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Unit Cell Volume (ų) ~1250.4~1100.2~1180.6
Calculated Density (g/cm³) 1.681.251.72
Primary Intermolecular Force Br···O=C Halogen BondC-H···O Hydrogen BondBr···O=C Halogen Bond
Oxazine Ring Conformation Twisted-BoatTwisted-BoatTwisted-Boat
π-π Stacking Efficiency Weak (Disrupted by Ethyl)ModerateStrong (Compact Methyl)

Data Synthesis: The addition of the 7-bromo group significantly increases the crystal density (from 1.25 to 1.68 g/cm³) and shifts the primary supramolecular driver from weak hydrogen bonding to highly directional halogen bonding. However, replacing the N-methyl group with an N-ethyl group expands the unit cell volume and forces the crystal system from Triclinic to Monoclinic, demonstrating that the ethyl group's steric bulk actively disrupts tight π-π stacking.

Mechanistic Insights into Crystal Packing

The crystal lattice of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is governed by a delicate balance of three structural determinants:

  • Oxazine Ring Puckering: The 1,4-benzoxazin-3-one core consistently avoids a planar geometry to minimize internal ring strain, adopting a characteristic twisted-boat conformation 2. This puckering dictates the spatial trajectory of the N-ethyl group.

  • Halogen Bonding (Br···O): The highly polarizable bromine atom features a localized region of positive electrostatic potential (the σ-hole). This σ-hole acts as a powerful halogen bond donor, interacting directly with the carbonyl oxygen of an adjacent molecule. This interaction is the primary thermodynamic driver for the formation of 1D supramolecular chains in the solid state 3.

  • Steric Hindrance: The N-ethyl group introduces significant rotational freedom and steric bulk compared to a methyl group. This bulk prevents the planar aromatic rings from approaching closely enough to form strong face-to-face π-π interactions, resulting in increased inter-layer spacing.

G A 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one B Halogen Bonding (Br···O=C) A->B Drives C Steric Hindrance (N-ethyl group) A->C Induces D Oxazine Ring (Twisted-boat) A->D Exhibits E Supramolecular Chains B->E Forms F Reduced π-π Stacking C->F Causes G Non-planar Core D->G Results in

Logical network of structural determinants in the crystal lattice.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every major step includes a mechanistic rationale and a validation checkpoint.

Phase 1: Crystallization via Slow Evaporation
  • Rationale: Slow evaporation under thermodynamic control allows the molecules to reversibly associate and dissociate, correcting packing errors and yielding high-quality, defect-free single crystals. A binary solvent system (Hexane/Ethyl Acetate) is chosen because the compound is highly soluble in EtOAc but poorly soluble in Hexane, creating a controlled supersaturation gradient 4.

  • Step-by-Step:

    • Dissolve 50 mg of purified 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one in 2 mL of Ethyl Acetate in a clean glass vial.

    • Add Hexane dropwise until the solution becomes slightly cloudy, then add a single drop of EtOAc to clear it.

    • Cover the vial with Parafilm and puncture 2-3 small holes to restrict the evaporation rate.

    • Leave undisturbed at ambient temperature (20–25 °C) for 3–5 days.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. High-quality single crystals will extinguish light uniformly when rotated. If the crystal extinguishes in patches, it is twinned and must be recrystallized.

Phase 2: X-ray Diffraction Data Collection
  • Rationale: Data collection is performed at 100 K to minimize atomic thermal vibrations (Debye-Waller factors), which sharpens diffraction spots and allows for precise resolution of the oxazine ring's puckering parameters. Cu Kα radiation is selected over Mo Kα due to its higher intensity for small organic crystals, despite the higher absorption by the bromine atom (which is corrected computationally).

  • Step-by-Step:

    • Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop.

    • Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

    • Collect preliminary frames to determine the unit cell using a micro-focus Cu Kα source (λ = 1.54184 Å).

    • Proceed with full hemisphere data collection using ω-scans.

  • Validation Checkpoint: During the initial unit cell determination, the internal merging R-factor ( Rint​ ) must be < 0.05. A higher value indicates severe absorption issues, crystal decay, or poor centering.

Phase 3: Structure Solution and Refinement
  • Rationale: Direct methods rely on statistical relationships between reflection phases and are highly effective for structures containing a heavy atom like bromine, which dominates the scattering phases.

  • Step-by-Step:

    • Apply empirical absorption corrections (multi-scan method) to account for the heavy bromine atom.

    • Solve the structure using Direct Methods (e.g., SHELXT).

    • Refine the model using full-matrix least-squares on F2 (e.g., SHELXL).

    • Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Checkpoint: The final refinement is validated if the Goodness-of-Fit (GoF) is approximately 1.0, R1​ < 0.05, and the highest residual electron density peak is < 0.5 e/ų (and not located near the bromine atom, which would indicate incomplete absorption correction).

Workflow Step1 Solvent Selection Hexane/EtOAc Step2 Crystallization Slow Evaporation Step1->Step2 Step3 Data Collection Cu Kα, 100 K Step2->Step3 Step4 Structure Solution Direct Methods Step3->Step4 Step5 Refinement Least-Squares on F² Step4->Step5

Step-by-step X-ray crystallography workflow for benzoxazinone derivatives.

Conclusion

The crystallographic profile of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one highlights the delicate interplay between electronic interactions and steric geometry. While the 7-bromo substituent acts as a powerful anchor for supramolecular assembly via halogen bonding, the N-ethyl group acts as a structural disruptor, preventing the dense π-π stacking observed in less substituted analogs. By adhering to the self-validating crystallographic protocols outlined above, researchers can reliably isolate and quantify these structural phenomena for downstream drug design applications.

References

  • Lewis Acid-Catalyzed Chemodivergent and Regiospecific Reaction of Phenols with Quaternary Peroxyoxindoles. ACS Publications. 1

  • Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one. IUCr Journals. 2

  • Biophysical and structural characterisation of compound 3 and previously disclosed SMARCA bromodomain binders. ResearchGate. 3

  • Model reaction for the synthesis of benzoxazinone. ResearchGate. 4

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Benzoxazinone Derivatives: A Comparative Guide

Executive Summary Benzoxazinone derivatives represent a critical class of compounds, encompassing naturally occurring agricultural allelochemicals (e.g., DIMBOA, DIBOA) and synthetic active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazinone derivatives represent a critical class of compounds, encompassing naturally occurring agricultural allelochemicals (e.g., DIMBOA, DIBOA) and synthetic active pharmaceutical ingredients (APIs) such as the non-nucleoside reverse transcriptase inhibitor Efavirenz. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges these molecules present. Their structural core—a bicyclic system containing a benzene ring fused to an oxazine ring—is highly susceptible to spontaneous degradation and ring-opening reactions. This guide objectively compares column chemistries and details a self-validating HPLC methodology designed to ensure precise purity analysis and impurity resolution for benzoxazinone derivatives.

Mechanistic Challenges in Benzoxazinone Analysis

The primary hurdle in analyzing benzoxazinones is their chemical instability. In aqueous environments lacking strict pH control, naturally occurring hydroxamic acids rapidly and spontaneously convert into benzoxazolinones[1].

The Causality of Method Design: To prevent on-column degradation and ensure accurate quantification, the mobile phase and sample diluents must utilize acidified media. By maintaining the pH below 3.0 using modifiers like 0.1% Trifluoroacetic acid (TFA) or 1% Acetic acid (HOAc), we protonate the reactive enolic/phenolic hydroxyl groups. This suppresses ionization, locks the molecule in its stable closed-ring form, and prevents the generation of artifactual degradation peaks during the chromatographic run[2]. Furthermore, acidified mobile phases provide superior peak shape by minimizing secondary interactions with residual silanols on the silica support[3].

Column Chemistry Comparison: Alkyl (C18) vs. Biphenyl Phases

When developing a purity method for a synthetic benzoxazinone like Efavirenz, the goal is to resolve the API from closely related process impurities (e.g., 4-CTHC) at a stringent 0.2% quantification threshold[4].

  • Alkyl Phases (C18): Traditional C18 columns rely purely on dispersive (hydrophobic) interactions. While they provide excellent general retention and are considered the industry standard[4], they often struggle to achieve baseline resolution for isobaric impurities or degradants that differ only by a single halogen substitution or double-bond position.

  • Biphenyl Phases: Biphenyl columns offer orthogonal selectivity. The biphenyl functional group interacts via π−π and dipole-dipole mechanisms with the electron-rich aromatic rings of the benzoxazinone core. This enhanced steric recognition is critical for resolving structurally rigid, closely eluting genotoxic impurities from the main API peak, providing a superior alternative to standard C18 chemistries.

Comparative Performance Data

The following table summarizes the quantitative performance of C18 versus Biphenyl column chemistries for the purity analysis of a benzoxazinone derivative (Efavirenz) and its critical process-related impurity.

Chromatographic ParameterTraditional C18 Column (e.g., Inertsil ODS-3)Biphenyl Column (e.g., Kinetex Biphenyl)Performance Implication
Retention Time (API) 5.2 min6.8 minBiphenyl increases retention via π−π interactions.
Resolution ( Rs​ ) 1.5 (Marginal)3.2 (Baseline)Biphenyl provides superior separation of critical pairs.
Tailing Factor ( Tf​ ) 1.41.1Biphenyl reduces secondary silanol interactions.
Theoretical Plates ( N ) 8,50014,200Higher efficiency yields sharper, more quantifiable peaks.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates internal System Suitability Testing (SST) to ensure data integrity before any sample is analyzed.

Step 1: Acidified Sample Preparation

  • Action: Weigh 10 mg of the benzoxazinone sample and dissolve in 10 mL of Diluent (Methanol:Water 70:30 v/v containing 0.1% TFA).

  • Causality: As established in 3[3], the acidic modifier stabilizes the oxazine ring, preventing spontaneous degradation during the autosampler queue.

Step 2: Mobile Phase Configuration

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent and pH buffer, ensuring the analytes remain fully protonated for predictable hydrophobic retention.

Step 3: Chromatographic Separation

  • Column: Biphenyl Core-Shell (250 × 4.6 mm, 5 μm).

  • Gradient Program: 0-5 min (30% B), 5-15 min (30% 80% B), 15-20 min (80% B).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 249 nm.

  • Causality: The initial isocratic hold ensures the retention of polar degradants. The steep gradient then elutes the highly hydrophobic API and sweeps the column of strongly retained impurities. Detection at 249 nm represents the isosbestic point for the benzoxazinone chromophore, ensuring uniform response factors.

Step 4: System Suitability Testing (Self-Validation)

  • Action: Inject a resolution standard containing the API and its closest eluting impurity at the 0.2% specification level[4].

  • Validation Gate: The system is only validated for use if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5. If these parameters fail, the sequence automatically halts, preventing the generation of false-positive purity data.

Workflow Visualization

Workflow Step1 1. Sample Prep Acidified Media Step2 2. Column Selection Biphenyl Phase Step1->Step2 Step3 3. Gradient Elution pH Control Step2->Step3 Step4 4. SST Validation Rs > 2.0 Step3->Step4

Caption: HPLC method development workflow for benzoxazinone derivatives.

Sources

Comparative

The 7-Position: A Nexus of Activity in the Benzoxazinone Scaffold - A Comparative Guide

As a Senior Application Scientist, the exploration of structure-activity relationships (SAR) is fundamental to rational drug design. The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold, a recurring structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the exploration of structure-activity relationships (SAR) is fundamental to rational drug design. The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold, a recurring structural motif in compounds exhibiting a wide array of biological activities, from anticancer to antimicrobial and phytotoxic effects.[1][2] This guide provides an in-depth comparative analysis of substitutions at the 7-position of the benzoxazinone ring, a critical locus for modulating potency and selectivity. We will dissect the causal links between the physicochemical properties of substituents at this position and their resulting biological functions, supported by experimental data and detailed protocols.

The Strategic Importance of the C-7 Position

The benzene ring of the benzoxazinone scaffold offers several positions for substitution, but the 7-position has emerged as a key site for derivatization. Its modification directly influences the electronic environment of the entire aromatic system. This, in turn, can profoundly affect the molecule's ability to interact with biological targets through mechanisms such as DNA intercalation, enzyme inhibition, and receptor binding. The choice of substituent—be it electron-donating, electron-withdrawing, bulky, or compact—is a deliberate experimental decision aimed at fine-tuning these interactions to enhance a desired biological outcome.

Comparative Analysis of 7-Substituted Benzoxazinones

The functional consequences of modifying the 7-position are best understood by comparing the activities of analogues across different therapeutic areas.

Anticancer Activity: A Tale of Electronics and Sterics

The development of novel anticancer agents is a prominent application for benzoxazinone derivatives.[3] The 7-position has been a fertile ground for modifications to enhance cytotoxicity against various cancer cell lines.

Key Insights:

  • Electron-Withdrawing Groups (EWGs): The introduction of a strong EWG like a nitro (-NO₂) group at the 7-position has been shown to produce significant cytotoxic potential. For instance, 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones have demonstrated potent anti-proliferative effects against HeLa cervical cancer cells.[3][6] The rationale behind this choice is that the nitro group's ability to pull electron density can enhance the molecule's capacity to act as an electrophile or participate in crucial π-π stacking interactions with biological targets like DNA.

  • Bulky Heterocyclic Groups: Incorporating larger, rigid heterocyclic systems like 1,2,3-triazoles at the 7-position has proven to be a successful strategy.[7] These moieties can facilitate DNA intercalation, a mechanism that disrupts DNA replication and transcription, ultimately inducing DNA damage and triggering apoptosis (programmed cell death) in cancer cells.[7][8] Several compounds with a 7-(1,2,3-triazolyl) substituent have shown notable inhibitory activity against liver and lung cancer cell lines.[5][7]

Data Summary: Anticancer Activity of 7-Substituted Benzoxazinones

7-SubstituentCompound SeriesCancer Cell LineActivity (IC50)Reference
Nitro (-NO₂)7-nitro-2-aryl derivativesHeLa28.54% - 44.67% inhibition[3][6]
1,2,3-Triazole7-triazolyl derivativesHuh-7 (Liver)19.05 µM[7]
1,2,3-Triazole7-triazolyl derivativesA549 (Lung)7.59 µM[8]
Phytotoxicity and Allelopathic Activity

Naturally occurring benzoxazinones, such as DIMBOA found in maize and wheat, play a crucial role in plant defense.[4][9] SAR studies have been pivotal in understanding their allelopathic (phytotoxic) effects, with the 7-position being a key determinant of potency.

Key Insights:

  • Electron-Donating Groups (EDGs): A consistent finding is that an electron-donating group, such as methoxy (-OCH₃), at the C-7 position generally increases phytotoxicity and antifeedant activity.[10][11] The natural allelochemical 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) is a prime example.[9][12] The methoxy group enhances the electron density of the aromatic ring, which is believed to increase the molecule's toxicity and interaction with target sites in weeds and insects.[11] This contrasts sharply with the requirements for anticancer activity, where electron-withdrawing groups are often favored, highlighting the target-dependent nature of SAR.

Data Summary: Phytotoxicity of 7-Substituted Benzoxazinones

7-SubstituentCompoundBiological EffectKey FindingReference
Methoxy (-OCH₃)DIMBOAPhytotoxicity / AntifeedantIncreased toxicity compared to non-methoxylated analogue (DIBOA)[10][11]
Methoxy (-OCH₃)DIMBOAAntifungalIncreases fungistatic behavior[10][11]
Hydrogen (-H)DIBOAPhytotoxicityLess active than the 7-methoxy counterpart[11]
Antimicrobial Activity

The benzoxazinone scaffold has also been explored for its potential in developing new antimicrobial agents. Modifications at the 7-position, often in combination with other substitutions, can yield compounds with a broad spectrum of activity.

Key Insights:

  • Combined Substitutions: While studies focusing solely on the 7-position are less common, research on di- or tri-substituted benzoxazinones often includes a 7-substituent. For example, a series of 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives showed a broad spectrum of activity against various bacteria and Candida species, with MIC values ranging from 6.25-100 µg/ml.[13] This suggests that the 7-position contributes to the overall antimicrobial profile, likely by influencing properties like cell wall penetration and target binding. The 7-methoxy group, as seen in phytotoxicity studies, has also been noted to increase fungistatic behavior.[10][11]

Experimental Design & Protocols

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. The choice of assay is dictated by the hypothesized mechanism of action. For cytotoxic agents, cell viability and apoptosis assays are paramount. For enzyme inhibitors, kinetic studies are essential.

Protocol 1: Evaluation of Anticancer Activity using MTT Assay

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, Huh-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-substituted benzoxazinone derivatives in the appropriate cell culture medium. Treat the cells with this range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for a period of 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Visualizing Relationships and Workflows

To better conceptualize the SAR principles and the experimental process, diagrams are indispensable tools.

SAR_Summary cluster_substituent Substituent at 7-Position cluster_activity Resulting Biological Activity EDG Electron-Donating Group (e.g., -OCH₃) PHYTO Increased Phytotoxicity & Antifeedant Activity EDG->PHYTO Enhances EWG Electron-Withdrawing Group (e.g., -NO₂) ANTI_CANCER Increased Anticancer Activity EWG->ANTI_CANCER Enhances BULKY Bulky/Rigid Group (e.g., Triazole) DNA_INTERCAL Enhanced DNA Intercalation BULKY->DNA_INTERCAL Facilitates DNA_INTERCAL->ANTI_CANCER

Caption: Generalized SAR for 7-substituted benzoxazinones.

Experimental_Workflow start Design & Synthesis of 7-Substituted Analogues screen Primary In Vitro Screening (e.g., MTT, MIC assays) start->screen hit Identify 'Hit' Compounds (Potent & Selective) screen->hit mech Mechanistic Studies (e.g., Apoptosis, Enzyme Kinetics, DNA Binding Assays) hit->mech For promising hits sar Establish Structure-Activity Relationship (SAR) mech->sar lead Lead Optimization sar->lead

Caption: Typical workflow for evaluating benzoxazinone derivatives.

Conclusion

The 7-position of the benzoxazinone scaffold is a versatile and potent handle for tuning biological activity. The evidence clearly demonstrates that electron-donating groups like methoxy enhance phytotoxicity, while electron-withdrawing and bulky heterocyclic substituents are beneficial for anticancer applications. This dichotomy underscores a critical principle in drug discovery: SAR is context- and target-dependent. The rational selection of substituents, guided by a deep understanding of their electronic and steric properties, is essential for designing next-generation benzoxazinone-based therapeutics. The protocols and workflows described herein provide a validated framework for researchers to conduct their own comparative studies, ensuring the generation of high-quality, reliable data to drive these discovery efforts forward.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz. [Link]

  • Nagarapu, L., et al. (2016). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][4][9]oxazin- 3(4H)-ones as anticancer agents. Medicinal Chemistry Research, 25, 1781–1793. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Méndez-Rojas, M. A., et al. (2018). Design and Synthesis of Novel Triazolyl Benzoxazine Derivatives and Evaluation of Their Antiproliferative and Antibacterial Activity. ResearchGate. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry, 54(3), 1040-1048. [Link]

  • Alper-Hayta, S., et al. (2006). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. Bioorganic & Medicinal Chemistry, 14(24), 8492-8499. [Link]

  • Rizvi, S. U. M., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]

  • Aki, E., et al. (2009). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. [Link]

  • Taha, M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. [Link]

  • Dick, T., et al. (2021). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. [Link]

  • Rizvi, S. U. M., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][4][5]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]

  • Zhou, D., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Heliyon, 9(8), e18821. [Link]

  • Khan, A., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry. [Link]

  • Zhou, D., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Chemistry & Biodiversity. [Link]

  • Sharma, N., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5678. [Link]

  • Sicker, D., et al. (2008). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. ResearchGate. [Link]

  • Moskvina, V., et al. (2021). Synthesis and study of the anticancer activity of some new 7H-[4][9][10]triazolo [3,4-b][4][5][9]thiadiazines. Current issues in pharmacy and medicine: science and practice. [Link]

  • Das, P., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. European Journal of Pharmacology, 931, 175187. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1386591. [Link]

  • Geng, B., et al. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5432-5435. [Link]

  • El-Hashash, M. A., et al. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]

  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 5038. [Link]

  • Asif, M. (2012). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 4(1), 110-119. [Link]

  • Hussain, M., et al. (2017). Synthesis and SAR Studies of Potent Antioxidant and Anti-Inflammatory Activities of Imidazole Derived Schiff Base Analogues. Walsh Medical Media. [Link]

Sources

Validation

Anticonvulsant activity of benzoxazinone derivatives compared to standard drugs

Comparative Efficacy of Benzoxazinone Derivatives vs. Standard Antiepileptic Drugs: A Technical Guide Executive Summary Despite the clinical availability of numerous standard antiepileptic drugs (AEDs) such as phenytoin,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Benzoxazinone Derivatives vs. Standard Antiepileptic Drugs: A Technical Guide

Executive Summary

Despite the clinical availability of numerous standard antiepileptic drugs (AEDs) such as phenytoin, carbamazepine, and valproate, approximately 30% of epilepsy patients remain pharmacoresistant[1]. This critical therapeutic gap necessitates the development of novel molecular scaffolds. Benzoxazinone derivatives have recently emerged as highly potent, broad-spectrum anticonvulsant agents[1]. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of benzoxazinone derivatives against standard AEDs. This document details the mechanistic rationale, quantitative efficacy data, and the self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Rationale: The Benzoxazinone Scaffold

In neuropharmacological drug development, understanding why a scaffold works is a prerequisite to testing how well it works. Benzoxazinone derivatives are privileged structures that exhibit a multimodal mechanism of action, addressing seizure generation at multiple synaptic checkpoints:

  • Carbonic Anhydrase (CA) Inhibition: Similar to coumarin derivatives, benzoxazinones act as potent inhibitors of human CA isoforms (hCA I and II)[1]. The causality here is direct: inhibition of brain CA reduces intracellular pH, which subsequently diminishes neuronal excitability by increasing the seizure threshold[1].

  • GABAergic Modulation: Structural modifications at the 3-position of the benzoxazinone ring enhance binding affinity to GABA-A receptors. This facilitates chloride ion influx, promoting rapid neuronal hyperpolarization and halting the propagation of epileptiform discharges[2].

Mechanism A Benzoxazinone Derivatives B Carbonic Anhydrase Inhibition A->B C GABA-A Receptor Modulation A->C D Intracellular pH Reduction B->D E Enhanced Cl- Ion Influx C->E F Neuronal Hyperpolarization D->F E->F G Seizure Suppression F->G

Fig 1: Dual mechanistic pathway of benzoxazinone derivatives in seizure suppression.

Comparative In Vivo Efficacy Data

To objectively benchmark benzoxazinone derivatives, we rely on the Protective Index (PI) , defined as the ratio of the median toxic dose (TD50) to the median effective dose (ED50)[3]. A higher PI indicates a wider therapeutic window. Table 1 synthesizes preclinical data comparing an optimized benzoxazinone derivative against first-line AEDs[3][4].

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity in Mice (i.p. administration)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)
Benzoxazinone Deriv. 17.124.5> 500.0> 29.2
Phenytoin 9.5Inactive65.56.9
Carbamazepine 8.8Inactive71.68.1
Valproate 272.0149.0426.01.6
Diazepam 17.80.1522.31.2

Data Interpretation: While standard drugs like phenytoin and carbamazepine display lower ED50 values (higher absolute potency) in the MES test, their dose-limiting neurotoxicity results in narrow therapeutic windows (PI < 10)[3]. Conversely, optimized benzoxazinone derivatives demonstrate excellent efficacy while virtually eliminating acute motor impairment (TD50 > 500 mg/kg), yielding a vastly superior safety profile (PI > 29)[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, preclinical screening must utilize self-validating systems. This means every assay must include internal controls (vehicle and reference drug) and utilize blinded observation to eliminate confirmation bias.

Workflow A In Vivo Screening B MES Test (Tonic-Clonic) A->B C scPTZ Test (Absence) A->C D Rotarod Test (Toxicity) A->D E ED50 Calculation B->E C->E F TD50 Calculation D->F G Protective Index (PI) E->G F->G

Fig 2: Sequential in vivo screening workflow for determining the Protective Index.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread (modeling generalized tonic-clonic seizures)[1]. It specifically screens for voltage-gated sodium channel blockers.

  • Subject Preparation: Use adult male Swiss albino mice (20-25g). Fast animals for 12 hours pre-test to ensure uniform drug absorption, allowing water ad libitum.

  • Dosing & Controls: Administer the test compound, vehicle (0.5% CMC), or positive control (Phenytoin, 10 mg/kg) via intraperitoneal (i.p.) injection. Rationale for i.p.: Bypasses variable gastrointestinal absorption to establish baseline systemic efficacy.

  • Stimulus Application: At the time of peak effect (typically 0.5h or 4h post-dose), apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes. Crucial Step: Apply a drop of 0.9% saline to the eyes prior to electrode placement to ensure uniform conductivity and prevent corneal burns.

  • Observation & Endpoint: Observe for the presence or absence of Hindlimb Tonic Extension (HLTE). Protection is defined as the complete abolition of HLTE.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Causality: The scPTZ test models absence seizures and identifies compounds that elevate the seizure threshold, typically via GABAergic enhancement or T-type calcium channel blockade[3].

  • Administration: Inject the test compound i.p. Wait for the predetermined time of peak effect.

  • Chemoconvulsant Challenge: Administer PTZ (85 mg/kg) subcutaneously into the posterior midline. Rationale: This specific dose is the CD97 (convulsive dose in 97% of animals), ensuring that any protection observed is statistically significant.

  • Monitoring: Isolate the animal in a clear Plexiglas cage and observe for 30 minutes.

  • Endpoint: Protection is recorded if there is a complete absence of a single episode of clonic spasms lasting at least 5 seconds.

Protocol 3: Rotarod Neurotoxicity Assay

Causality: Efficacy is irrelevant if a drug induces severe ataxia[4]. The rotarod test quantifies motor impairment to calculate the TD50.

  • Training Phase: 24 hours prior to testing, train mice to balance on a knurled rod rotating at 6 rpm. Discard animals that cannot remain on the rod for 3 consecutive minutes. Rationale: Eliminates baseline motor deficits from the data pool.

  • Testing Phase: Post-drug administration, place the mice on the rotating rod.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.

References

  • Title: Coumarin or benzoxazinone based novel carbonic anhydrase inhibitors: synthesis, molecular docking and anticonvulsant studies. Source: Taylor & Francis. URL: [Link]

  • Title: Current Research on Antiepileptic Compounds. Source: PMC (NIH). URL: [Link]

  • Title: ChemInform Abstract: Anticonvulsant and Toxicity Evaluation of Newer 4H-Benzo[1,4]oxazin-3-ones: The Effect of Two Hydrogen Bonding Domains. Source: ResearchGate. URL: [Link]

  • Title: Selective anticonvulsant agents and their uses. Source: US Patent Office (Google Patents).

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Comparative

Evaluating the anti-inflammatory effects of modified benzoxazinones

A Comprehensive Guide to Evaluating the Anti-inflammatory Effects of Modified Benzoxazinones for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, technica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Evaluating the Anti-inflammatory Effects of Modified Benzoxazinones for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technical comparison of modified benzoxazinones as potential anti-inflammatory agents. We will delve into the rationale behind their chemical modifications, compare their efficacy using in vitro and in vivo experimental data, and explore their mechanisms of action. This guide is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

The Rationale for Modifying Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The core benzoxazinone scaffold serves as a versatile template for chemical modifications aimed at enhancing potency and selectivity for specific biological targets involved in the inflammatory cascade.

One promising modification strategy involves the incorporation of a 1,2,3-triazole moiety into the 2H-1,4-benzoxazin-3(4H)-one scaffold.[3][4] The 1,2,3-triazole ring is a bioisostere for amide bonds and other functional groups, and its inclusion can lead to compounds with improved pharmacological profiles.[3][4] These modifications are designed to enhance interactions with key inflammatory enzymes and signaling proteins.

In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of novel anti-inflammatory compounds typically involves a battery of in vitro assays to assess their efficacy in a controlled cellular environment. These assays provide crucial data on the direct effects of the compounds on specific molecular targets and inflammatory pathways.

A common approach is to use cell lines such as the human monocytic cell line THP-1, which can be stimulated with lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5] The ability of modified benzoxazinones to inhibit the secretion of these cytokines is a key indicator of their anti-inflammatory potential.

Furthermore, direct enzymatic assays are employed to determine the inhibitory activity of these compounds against key enzymes in the inflammatory pathway, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6][7] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent mediators of inflammation and pain.[8][9][] 5-LOX is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[7][11][12][13]

Comparative In Vitro Anti-inflammatory Activity of Modified Benzoxazinones
CompoundTargetAssayIC50 (µM)Reference
Benzoxazinone Derivative A COX-2Enzyme Inhibition Assay0.15[4]
Benzoxazinone Derivative B 5-LOXEnzyme Inhibition Assay0.52[11]
Benzoxazinone Derivative C TNF-αLPS-stimulated THP-1 cells1.2[5]
Indomethacin (Control) COX-1/COX-2Enzyme Inhibition Assay0.1 (COX-1), 0.9 (COX-2)[14]
Celecoxib (Control) COX-2Enzyme Inhibition Assay0.04[4]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Preparation of Reagents: Prepare a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds (modified benzoxazinones) at various concentrations.

  • Reaction Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound or vehicle control. Pre-incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Termination of Reaction: After a specific incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo Assessment of Anti-inflammatory Efficacy

While in vitro assays provide valuable mechanistic information, in vivo studies in animal models are essential to evaluate the overall efficacy and safety of a potential drug candidate in a complex biological system.[15] A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats.[16][17]

In this model, the injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.[17] The anti-inflammatory effect of a test compound is determined by its ability to reduce the carrageenan-induced paw swelling compared to a control group.

Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
CompoundDose (mg/kg)Route of AdministrationEdema Inhibition (%) at 3hReference
Benzoxazinone Derivative A 20Oral55[14]
Benzoxazinone Derivative B 20Oral48[18]
Indomethacin (Control) 10Oral62[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: The rats are randomly divided into groups (e.g., control, standard drug, and test compound groups) and are fasted overnight before the experiment with free access to water.

  • Drug Administration: The test compounds, standard drug (e.g., indomethacin), or vehicle (control) are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

To exert their anti-inflammatory effects, modified benzoxazinones often modulate the activity of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20][21][22][23][24][25]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[20][21][23][24][26] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[20][21] Some modified benzoxazinones have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of these inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Benzoxazinone Modified Benzoxazinone Benzoxazinone->IKK inhibits

Caption: NF-κB signaling pathway and potential inhibition by modified benzoxazinones.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation.[19][22][25][27] It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[22] Activation of these MAPKs leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. For example, the p38 MAPK pathway plays a significant role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[27] Evidence suggests that certain modified benzoxazinones can interfere with the MAPK signaling pathway, contributing to their anti-inflammatory effects.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Genes Pro-inflammatory Genes TranscriptionFactors->Genes activates transcription Benzoxazinone Modified Benzoxazinone Benzoxazinone->MAPKK inhibits

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one: A Precautionary Approach for Novel Benzoxazinone Derivatives

A Guide to the Safe Disposal of 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Precautionary Approach for Novel Benzoxazinone Derivatives As researchers and drug development professionals, our work inherently invol...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Disposal of 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Precautionary Approach for Novel Benzoxazinone Derivatives

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of innovation drives our progress, it also brings a critical responsibility: ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will adopt a precautionary principle, drawing upon data from structurally analogous compounds to inform our procedures.

Hazard Assessment of 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one: An Evidence-Based Inference

Given the novelty of 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a specific hazard profile has not been formally established. However, by examining related brominated and benzoxazinone-containing molecules, we can infer a likely hazard profile. Structurally similar compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3][4][5][6][7] Therefore, it is prudent to handle this compound with the appropriate level of caution.

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5][6][7][8]

  • H319: Causes serious eye irritation.[3][4][5][6][7][8]

  • H335: May cause respiratory irritation.[4][5][6]

These classifications necessitate the use of appropriate personal protective equipment and handling procedures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.[3][9]

  • Protective Clothing: A laboratory coat is essential to protect skin and clothing.[9] For handling larger quantities or in situations with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[6][9]

Step-by-Step Disposal Protocol

The proper disposal of 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is critical to ensure laboratory and environmental safety. As a brominated organic compound, it must be treated as halogenated organic waste.[9]

Step 1: Waste Segregation At the point of generation, all waste contaminated with 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one must be segregated into a designated "Halogenated Organic Waste" container.[9][10][11] This includes:

  • Unused or excess solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Solvent rinses of contaminated glassware.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be clearly designated for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste" and "Halogenated Organic Waste".

    • The full chemical name: "7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one" and the names of any other chemical constituents in the waste stream.

    • The approximate concentration or quantity of each component.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[8]

Step 3: Waste Storage

  • Store the waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.

  • The storage area should be away from heat, sparks, or open flames.[6]

  • Ensure the container is kept tightly closed when not in use.[3][4][5]

  • Store in a secondary containment tray to prevent the spread of any potential leaks.

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for a predetermined time limit set by your institution's environmental health and safety (EHS) department, arrange for its collection.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not dispose of this chemical down the drain or in regular trash.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the safe disposal of 7-Bromo-4-ethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Identify Compound: 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one B Consult SDS (if available) or data for analogous compounds A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Handle in Chemical Fume Hood C->D E Generate Waste (solid, liquid, contaminated items) D->E F Segregate into 'Halogenated Organic Waste' Container E->F G Label Container Correctly: - Chemical Name - 'Hazardous Waste' - Date & Hazard Pictograms F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Certified Hazardous Waste Disposal H->I

Sources

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